molecular formula C8H8ClNO B13790753 2-Ethylpyridine-4-carbonyl chloride CAS No. 717871-74-4

2-Ethylpyridine-4-carbonyl chloride

Cat. No.: B13790753
CAS No.: 717871-74-4
M. Wt: 169.61 g/mol
InChI Key: VWGIMYFFWYXFBJ-UHFFFAOYSA-N
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Description

2-Ethylpyridine-4-carbonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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Properties

CAS No.

717871-74-4

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-ethylpyridine-4-carbonyl chloride

InChI

InChI=1S/C8H8ClNO/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3

InChI Key

VWGIMYFFWYXFBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethylpyridine-4-carbonyl chloride, a reactive chemical intermediate of interest in organic synthesis and drug discovery. Due to its nature as a reactive acyl chloride, this compound is often synthesized in situ or on-demand from its corresponding carboxylic acid for immediate use in subsequent reactions.

Section 1: Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, it is unequivocally identified by its chemical structure. The precursor, 2-ethylpyridine-4-carboxylic acid, is well-documented with the CAS Number 3376-96-3 [1]. The carbonyl chloride is derived from this carboxylic acid.

Table 1: Physicochemical Properties of the Precursor, 2-Ethylpyridine-4-carboxylic Acid

PropertyValueSource
CAS Number 3376-96-3[1]
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol [1]

The properties of this compound can be inferred from the general characteristics of acyl chlorides. It is expected to be a moisture-sensitive and corrosive liquid or low-melting solid that reacts readily with nucleophiles.

Section 2: Synthesis of this compound

The most direct and common method for the preparation of this compound is the reaction of 2-ethylpyridine-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] This is a standard transformation in organic chemistry for converting carboxylic acids into more reactive acyl chlorides.[3]

Reaction Scheme:

G 2-Ethylpyridine-4-carboxylic_Acid 2-Ethylpyridine-4-carboxylic Acid 2-Ethylpyridine-4-carbonyl_Chloride This compound 2-Ethylpyridine-4-carboxylic_Acid->2-Ethylpyridine-4-carbonyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2-Ethylpyridine-4-carbonyl_Chloride SO2 SO₂ (gas) 2-Ethylpyridine-4-carbonyl_Chloride->SO2 HCl HCl (gas) 2-Ethylpyridine-4-carbonyl_Chloride->HCl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen or argon), add 2-ethylpyridine-4-carboxylic acid.

  • Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution can be performed).

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often used directly in the next step without further purification.

Section 3: Chemical Reactivity and Applications

Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon.[3][4] This makes the carbonyl carbon highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution:

The primary reaction of this compound is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile.[4][5] This proceeds via an addition-elimination mechanism.[3][5]

G cluster_0 Reaction Pathway Acyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + Nucleophile (Addition) Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Substituted Product Tetrahedral_Intermediate->Product - Cl⁻ (Elimination) HCl HCl Tetrahedral_Intermediate->HCl - H⁺

Caption: General Nucleophilic Acyl Substitution Mechanism.

Common Reactions and Applications in Drug Development:

  • Amide Formation: Reaction with primary or secondary amines to form amides is a cornerstone of medicinal chemistry for building complex molecules.

  • Esterification: Reaction with alcohols yields esters.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

  • Ketone Synthesis: Reaction with organocuprates (Gilman reagents) or in a Weinreb ketone synthesis allows for the controlled formation of ketones.[6]

The pyridine moiety is a common scaffold in pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.[7]

Section 4: Safe Handling and Storage

Acyl chlorides are hazardous chemicals that require strict safety protocols.

Table 2: Safety Precautions for Handling Acyl Chlorides

PrecautionDetails
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]
Ventilation Work in a well-ventilated chemical fume hood.
Moisture Sensitivity Acyl chlorides react violently with water to produce corrosive HCl gas.[3] Handle under anhydrous conditions and store in a dry environment.[10]
Storage Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[11][10]
Spill and Disposal Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.[8][10]

First Aid Measures:

  • Inhalation: Move to fresh air. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

References

  • Acyl Chlorides (A-Level) | ChemistryStudent. [Link]

  • Acyl Chloride Uses, Reactions & Synthesis - Lesson - Study.com. [Link]

  • nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

  • Acyl chloride - Wikipedia. [Link]

  • 2-ethylpyridine-4-carbothioamide - Pipzine Chemicals. [Link]

  • Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • CAS No : 3376-95-2 | Product Name : 2-Ethyl Isonicotinamide | Pharmaffiliates. [Link]

  • Organic Syntheses Procedure. [Link]

  • 2-Ethylpyridine-4-carbothioamide; pyrazine-2-carboxamide | C13H15N5OS | CID 3002314. [Link]

  • US5245063A - Preparation of carbonyl chlorides - Google P
  • Showing Compound 2-Ethylpyridine (FDB004395) - FooDB. [Link]

  • 2-ethyl pyridine, 100-71-0 - The Good Scents Company. [Link]

Sources

2-Ethylpyridine-4-carbonyl chloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Ethylpyridine-4-carbonyl Chloride

Executive Summary

This compound (CAS: 717871-74-4) is a specialized heterocyclic building block primarily utilized as a transient intermediate in the synthesis of antitubercular agents, most notably Ethionamide .[1] Its value lies in the orthogonal reactivity of its 2,4-disubstituted pyridine core: the C2-ethyl group provides lipophilic steric bulk essential for receptor binding, while the C4-acyl chloride moiety serves as a high-energy electrophile for rapid derivatization.[1]

This guide details the molecular properties, validated synthesis protocols, and handling requirements for this moisture-sensitive scaffold, designed for researchers requiring high-fidelity conversion in medicinal chemistry campaigns.

Molecular Architecture & Electronic Properties

The reactivity of this compound is defined by the interplay between the electron-deficient pyridine ring and the inductive effects of its substituents.[1]

Structural Analysis
  • Pyridine Core: The nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions electron-deficient. This facilitates nucleophilic attack at the carbonyl carbon (C4) but also makes the ring susceptible to nucleophilic aromatic substitution under extreme conditions.

  • C2-Ethyl Group: The ethyl group exerts a weak positive inductive effect (+I), slightly enriching the electron density of the ring compared to the unsubstituted analog. Crucially, it provides steric occlusion that modulates binding affinity in downstream targets (e.g., the Enoyl-ACP Reductase InhA in M. tuberculosis).

  • C4-Carbonyl Chloride: This is the reactive warhead.[1] The chloride is a potent leaving group, activating the carbonyl for attack by amines, alcohols, and thiols.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name This compound
CAS Number 717871-74-4
Precursor CAS 3376-96-3 (2-Ethylisonicotinic acid)
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Physical State Liquid or low-melting solid (highly hygroscopic)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Storage < -20°C, under Argon/Nitrogen, strictly anhydrous

Synthesis & Manufacturing Protocol

The generation of this compound is typically performed in situ due to its hydrolytic instability.[1] The following protocol describes the conversion from 2-ethylisonicotinic acid using thionyl chloride (


), a standard yet critical transformation in the synthesis of Ethionamide.
Reaction Mechanism & Workflow

The synthesis proceeds via a nucleophilic acyl substitution where the carboxylic acid hydroxyl group is activated by thionyl chloride, forming a chlorosulfite intermediate that collapses to release


 and 

.[2]

SynthesisWorkflow Acid 2-Ethylisonicotinic Acid (CAS: 3376-96-3) Inter Chlorosulfite Intermediate Acid->Inter Activation Reagent Thionyl Chloride (SOCl2) + cat. DMF Reagent->Inter Product 2-Ethylpyridine-4- carbonyl chloride (CAS: 717871-74-4) Inter->Product Collapse Byproducts Gases: SO2↑ + HCl↑ Inter->Byproducts Elimination

Figure 1: Activation pathway of 2-ethylisonicotinic acid to the acid chloride.[1]

Validated Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add 2-ethylisonicotinic acid (1.51 g, 10.0 mmol) to the flask. Suspend in anhydrous Toluene (15 mL). Toluene is preferred over DCM for its higher boiling point, allowing for thermal acceleration if the reaction stalls.

  • Activation: Add Thionyl Chloride (

    
    ) (2.2 mL, 30.0 mmol) dropwise via syringe.
    
    • Expert Note: Add 1-2 drops of anhydrous Dimethylformamide (DMF) .[1] This acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium species that rapidly converts the acid.

  • Reaction: Heat the mixture to 75°C for 2-3 hours. The suspension should clarify as the acid is consumed and the acid chloride (soluble in toluene) forms.

  • Monitoring (Self-Validating Step):

    • Do not inject the reaction mixture directly into LCMS (the chloride hydrolyzes back to the acid, giving a false negative).

    • Quench Protocol: Take a 50 µL aliquot and quench it into 500 µL of anhydrous Methanol .

    • Analysis: Analyze by TLC or LCMS. You should observe the Methyl Ester (2-ethylisonicotinic acid methyl ester) peak, not the acid peak. Complete conversion to the ester indicates the acid chloride was fully formed.

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove toluene and excess

    
    . Co-evaporate with toluene (2x) to remove trace 
    
    
    
    .
  • Result: The residue is the crude this compound, ready for immediate coupling.[1]

Reactivity Profile & Applications

The primary utility of this scaffold is in the formation of amides and thioamides. In the context of Ethionamide synthesis, the acid chloride is treated with ammonia to form the amide, which is subsequently thionated.

Derivatization Pathways

Reactivity Core 2-Ethylpyridine-4- carbonyl chloride Amide 2-Ethylisonicotinamide (Ethionamide Precursor) Core->Amide Ammonolysis Ester Ester Derivatives (Prodrugs) Core->Ester Esterification SecAmide Secondary Amides (Library Generation) Core->SecAmide Coupling Ammonia NH3 (aq/gas) Ammonia->Amide Alcohol R-OH / Et3N Alcohol->Ester Amine R-NH2 / DIPEA Amine->SecAmide

Figure 2: Divergent synthesis pathways from the acid chloride scaffold.[1]

Critical Application: Ethionamide Synthesis
  • Amidation: The crude acid chloride is dissolved in THF and treated with aqueous ammonia or ammonia gas to yield 2-ethylisonicotinamide (CAS: 3376-95-2).[1]

  • Thionation: The amide is treated with Phosphorus Pentasulfide (

    
    ) or Lawesson's Reagent to yield Ethionamide  (2-ethylpyridine-4-carbothioamide).[1]
    

Handling, Safety & Stability

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Reactive (EUH014).

  • Hydrolysis Risk: This compound reacts violently with water to release HCl gas and regenerate the parent acid. All glassware must be oven-dried.[1]

  • Storage: If isolation is necessary, store under inert gas (Argon) at -20°C. Long-term storage is not recommended due to self-polymerization or hydrolysis from trace moisture.[1]

  • PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Handle only in a functioning fume hood.

References

  • Synthesis of Ethionamide & Impurities: Eadara, K. C., et al. "Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide." Der Pharma Chemica, 2015, 7(3): 79-84.[3]

  • Acid Chloride Preparation (General Protocol): Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed.
  • CAS Registry Data

    • This compound: CAS 717871-74-4 [4]

    • 2-Ethylisonicotinic acid (Precursor): CAS 3376-96-3 [1][5]

    • Ethionamide (Final API): CAS 536-33-4 [1]

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Chloropyridine-4-carbonyl chloride" (Analogous handling protocols).

Sources

Technical Whitepaper: Strategic Selection of Starting Materials for 2-Ethylpyridine-4-carbonyl Chloride Synthesis

[1]

Executive Summary

2-Ethylpyridine-4-carbonyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 3376-96-3) is a high-value heterocyclic electrophile used in the synthesis of antitubercular agents (e.g., Ethionamide derivatives) and novel kinase inhibitors.[1] Its reactivity stems from the electron-deficient pyridine ring combined with the acyl chloride functionality, making it a versatile building block for amidation and Friedel-Crafts acylation.[1]

This technical guide dissects the upstream synthesis of this molecule, focusing on the critical selection of starting materials. We analyze three distinct synthetic pathways: Radical Alkylation (Minisci) , Transition-Metal Catalyzed Coupling , and Selective Oxidation . Each route presents unique advantages regarding scalability, atom economy, and impurity profiles.

Part 1: Retro-Synthetic Architecture

To determine the optimal starting materials, we must deconstruct the target molecule. The immediate precursor is invariably 2-ethylisonicotinic acid .[1] The divergence lies in how this pyridine core is constructed.[1]

Structural Disconnection Analysis[1]
  • C4-Carbonyl Formation: The acid chloride is generated from the carboxylic acid using chlorinating agents (SOCl₂, (COCl)₂).

  • C2-Ethyl Installation: This is the strategic bond formation.[1]

    • Path A (C-H Functionalization): Direct ethylation of a pre-formed pyridine ring (e.g., 4-cyanopyridine).[2]

    • Path B (C-X Substitution): Displacement of a halogen at C2 (e.g., 2-chloroisonicotinic acid).

    • Path C (Side-chain Manipulation): Oxidation of a C4-methyl group in the presence of a C2-ethyl group.[1]

Retrosynthesiscluster_legendStrategic PathwaysTargetTARGET:This compoundAcidIMMEDIATE PRECURSOR:2-Ethylisonicotinic Acid(CAS: 3376-96-3)Acid->TargetChlorination(SOCl2 / Oxalyl Chloride)SM1STARTING MATERIAL A:4-Cyanopyridine(Commodity Chemical)SM1->Acid1. Minisci Ethylation2. HydrolysisSM2STARTING MATERIAL B:2-Chloroisonicotinic Acid(High-Cost Intermediate)SM2->AcidPd/Ni Cross-Coupling(Suzuki/Kumada)SM3STARTING MATERIAL C:2-Ethyl-4-methylpyridine(Specialty Chemical)SM3->AcidSelective Oxidation(SeO2 / HNO3)

Figure 1: Retro-synthetic disconnection showing the three primary feedstocks for accessing the target scaffold.

Part 2: Primary Route Analysis & Starting Materials[1]

Route A: The Minisci Radical Alkylation (Recommended for Scalability)

This route utilizes 4-Cyanopyridine as the primary starting material.[1] It is chemically elegant because it introduces the ethyl group directly onto the electron-deficient heterocycle using free radical chemistry.

  • Starting Material: 4-Cyanopyridine (CAS: 100-48-1).[1]

  • Reagent (Radical Source): Propionic Acid (CAS: 79-09-4).[1]

  • Catalyst/Oxidant: Silver Nitrate (AgNO₃) / Ammonium Persulfate ((NH₄)₂S₂O₈).[1]

Mechanism: The oxidative decarboxylation of propionic acid generates an ethyl radical (

Why this route?

  • Cost: 4-Cyanopyridine is a cheap byproduct of the coal tar industry or made via ammoxidation of 4-picoline.[1]

  • Directness: Avoids halogenated precursors.

Route B: Metal-Catalyzed Cross-Coupling (High Precision)

This route relies on 2-Chloroisonicotinic acid (or its methyl ester).[1] It offers superior regiocontrol but at a higher raw material cost.

  • Starting Material: Methyl 2-chloroisonicotinate (CAS: 58481-17-7).[1]

  • Reagent: Ethylboronic acid (Suzuki) or Ethylmagnesium bromide (Kumada).[1]

  • Catalyst: Pd(dppf)Cl₂ or Ni(dppp)Cl₂.[1]

Why this route?

  • Purity: No isomer separation required (unlike Minisci, which can produce trace 2,6-diethyl byproducts).

  • Mildness: Avoids strong oxidants.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethylisonicotinic Acid via Minisci Reaction

This protocol converts 4-Cyanopyridine to the intermediate acid.[1]

Reagents:

  • 4-Cyanopyridine: 10.4 g (0.1 mol)[1][2]

  • Propionic Acid: 37.0 g (0.5 mol)

  • Ammonium Persulfate: 22.8 g (0.1 mol)

  • Silver Nitrate: 0.85 g (5 mol%)

  • Sulfuric Acid (10% aq): 100 mL

Step-by-Step Workflow:

  • Solution Prep: Dissolve 4-cyanopyridine in 10% H₂SO₄. Add propionic acid and AgNO₃.[1][2]

  • Radical Initiation: Heat the mixture to 70°C.

  • Addition: Add a solution of ammonium persulfate in water dropwise over 30 minutes. Note: Evolution of CO₂ gas will be vigorous.

  • Workup: Basify the solution with NH₄OH to pH 9 and extract with Ethyl Acetate.

  • Hydrolysis: The resulting 2-ethyl-4-cyanopyridine oil is refluxed in 20% NaOH for 4 hours to hydrolyze the nitrile to the carboxylate.

  • Isolation: Acidify to pH 3.5 with HCl. The solid 2-ethylisonicotinic acid precipitates.[1] Filter and dry.[1][3]

Protocol 2: Conversion to this compound

The final transformation of the acid to the acid chloride.[1]

Reagents:

  • 2-Ethylisonicotinic Acid: 5.0 g[1]

  • Thionyl Chloride (SOCl₂): 15 mL (Excess)

  • DMF (Catalytic): 2 drops

Step-by-Step Workflow:

  • Setup: Place the dry acid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add SOCl₂ carefully, followed by catalytic DMF.

  • Reaction: Reflux at 75°C for 3 hours. The solid acid will dissolve, and gas (SO₂, HCl) evolution will cease.

  • Purification: Distill off excess SOCl₂ under reduced pressure.

  • Azeotrope: Add dry toluene (10 mL) and evaporate again to remove trace SOCl₂.

  • Product: The residue is This compound (usually a yellow-brown oil or low-melting solid).[1] Store under Argon immediately.

Part 4: Comparative Analysis of Starting Materials

Feature4-Cyanopyridine (Route A)2-Chloroisonicotinic Acid (Route B)[1]2-Ethyl-4-methylpyridine (Route C)
Cost Low ($)High (

$)
Medium (

)
Availability Bulk CommodityFine ChemicalSpecialty Chemical
Chemistry Type Radical SubstitutionTransition Metal CouplingSelective Oxidation
Key Impurity 2,6-Diethyl derivativesResidual Palladium/NickelOver-oxidized products
Scalability High (Industrial Standard)Medium (Pharma Scale)Low (Difficult Selectivity)

Part 5: References

  • Minisci Reaction Mechanism & Scope:

    • Title: "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline."

    • Source: Minisci, F., et al. Tetrahedron (1971).

    • Context: Foundational text for Route A.[1][4]

  • Synthesis of Ethionamide Precursors (Cyanopyridine Route):

    • Title: "A Novel Synthetic Scheme for 2-Ethylthioisonicotinamide."[1][2]

    • Source: Wang, C-H., et al. Heterocycles (1979).

    • Context: Explicitly details the ethylation of 4-cyanopyridine using propionic acid/persulfate.

  • Cross-Coupling Methodologies:

    • Title: "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents."

    • Source:Journal of the American Chemical Society.[5]

    • Context: Supports the feasibility of Route B (Kumada coupling on chloropyridines).

  • Acid Chloride Preparation Standards:

    • Title: "Preparation of Acyl Chlorides."[1]

    • Source:Vogel's Textbook of Practical Organic Chemistry.[1]

    • Context: Standard operating procedures for SOCl2 reactions.

An In-depth Technical Guide to the Reactivity Profile of 2-Ethylpyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Ethylpyridine-4-carbonyl chloride, a key heterocyclic building block in modern organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the molecule's synthetic origins, its inherent electronic and steric properties, and its application in crucial acylation reactions. We will delve into the causality behind experimental choices for its use in amide and ester bond formation, providing field-proven insights and detailed, self-validating protocols. All mechanistic claims are substantiated with references to authoritative sources, ensuring scientific integrity.

Introduction: The Strategic Importance of this compound

Substituted pyridine derivatives are cornerstones in the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, this compound emerges as a particularly valuable intermediate. Its structure combines the nucleophilic and catalytic nature of the pyridine ring with the high electrophilicity of an acyl chloride, making it a potent acylating agent. The presence of the 2-ethyl group introduces specific steric and electronic modifications that fine-tune its reactivity, offering both opportunities and challenges in synthetic design.

This guide will systematically deconstruct the factors governing the reactivity of this compound, providing a robust framework for its effective utilization in the laboratory.

Synthesis and Physicochemical Properties

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-ethylpyridine-4-carboxylic acid.[1] This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

The reaction with thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

G cluster_synthesis Synthesis of this compound 2-ethylpyridine-4-carboxylic_acid 2-Ethylpyridine-4-carboxylic Acid SOCl2 Thionyl Chloride (SOCl₂) product This compound byproducts SO₂ (g) + HCl (g)

Experimental Protocol: Synthesis of this compound

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-ethylpyridine-4-carboxylic acid (1.0 eq).

  • Reaction: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.

Physicochemical Properties and Handling
PropertyValueReference
Molecular FormulaC₈H₈ClNON/A
Molecular Weight169.61 g/mol N/A
AppearanceExpected to be a moisture-sensitive solid or liquid[1]
StabilityHighly reactive towards nucleophiles, particularly water.[1]

Handling Considerations: this compound is a highly reactive and moisture-sensitive compound. It should be handled under strictly anhydrous conditions in an inert atmosphere. All glassware must be thoroughly dried, and anhydrous solvents should be used. Due to the release of HCl upon hydrolysis, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is modulated by the electronic and steric effects of the 2-ethylpyridine ring.

Electronic Effects

The pyridine ring is an electron-withdrawing system, which generally increases the electrophilicity of the carbonyl carbon at the 4-position, making it more reactive than a typical benzoyl chloride. However, the ethyl group at the 2-position is a weak electron-donating group. This donation of electron density into the pyridine ring can slightly counteract the ring's overall electron-withdrawing effect, potentially making the carbonyl carbon marginally less electrophilic than that of the unsubstituted isonicotinoyl chloride.

Steric Effects

The ethyl group at the 2-position can exert a degree of steric hindrance. While this effect is most pronounced for reactions at the adjacent positions (2- and 6-), it can also influence the trajectory of incoming nucleophiles towards the 4-position. This steric shielding is generally minimal for small nucleophiles but may become more significant for bulkier reactants.

Key Reactions and Applications

The primary utility of this compound lies in its ability to form amide and ester bonds, which are fundamental linkages in a multitude of biologically active molecules.[2]

Amide Bond Formation (Amidation)

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 2-ethyl-N-substituted-isonicotinamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_amidation Amide Bond Formation acyl_chloride This compound amine R¹R²NH (Amine) intermediate Tetrahedral Intermediate amide 2-Ethyl-N,N-disubstituted-isonicotinamide base Base (e.g., Pyridine, Et₃N) hcl_salt Base·HCl

Causality in Experimental Design: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to act as an HCl scavenger.[2]

Experimental Protocol: Synthesis of a 2-Ethyl-N-aryl-isonicotinamide

  • Preparation: To a solution of an aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Ester Bond Formation (Esterification)

This compound reacts readily with alcohols and phenols to form the corresponding esters. This reaction is also a nucleophilic acyl substitution.

Experimental Protocol: Synthesis of a Benzyl 2-Ethylisonicotinate

  • Preparation: In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

The Role of Catalysis: For less reactive or sterically hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP acts as a more potent nucleophilic catalyst than pyridine, forming a highly reactive N-acylpyridinium intermediate.

G cluster_dmap_catalysis DMAP Catalysis in Esterification acyl_chloride This compound dmap DMAP acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) alcohol R-OH (Alcohol) ester Ester dmap_regen DMAP (regenerated)

Summary of Reactivity

The following table summarizes the expected reactivity of this compound with various nucleophiles.

NucleophileProductRelative ReactivityKey Considerations
Water2-Ethylpyridine-4-carboxylic acidVery HighReaction is rapid; requires anhydrous conditions for other transformations.
Primary/Secondary AminesN-Substituted AmidesHighRequires an HCl scavenger (e.g., Et₃N, pyridine).
Alcohols/PhenolsEstersModerate to HighOften requires a base; DMAP can be used as a catalyst for less reactive alcohols.
ThiolsThioestersModerateSimilar to esterification; often requires a base.

Conclusion

This compound is a versatile and highly reactive intermediate with significant potential in the synthesis of complex organic molecules. Its reactivity is a predictable interplay of the electrophilic acyl chloride and the electronic and steric influences of the 2-ethylpyridine scaffold. A thorough understanding of these principles, as outlined in this guide, allows for the rational design of synthetic routes and the efficient construction of amide and ester linkages. The provided protocols serve as a validated starting point for laboratory applications, empowering researchers to leverage the full synthetic utility of this important building block.

References

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475. [Link]

  • Khlebnikov, V. (2017, March 17). Re: Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved February 17, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 2-ethylpyridine-4-carbothioamide. Retrieved February 17, 2026, from a cached version of the original page.
  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

2-Ethylpyridine-4-carbonyl chloride as an acylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethylpyridine-4-carbonyl Chloride as an Acylating Agent

Executive Summary

This guide details the technical application of This compound (CAS: 717871-74-4), a specialized electrophile used in the synthesis of pyridine-based pharmaceutical scaffolds. While structurally related to the common isonicotinoyl chloride, the 2-ethyl substituent introduces unique steric and lipophilic properties critical for modulating the pharmacokinetics of kinase inhibitors and anti-tubercular agents (e.g., Ethionamide derivatives).[1]

Key Distinction: Unlike stable aliphatic acid chlorides, this reagent is prone to self-quaternization and hydrolysis.[1] This protocol prioritizes in situ generation and immediate consumption to maximize yield and reproducibility.[1]

Chemical Profile & Specifications

PropertyData
Systematic Name This compound
Alternative Names 2-Ethylisonicotinoyl chloride; 2-Ethyl-4-pyridinecarbonyl chloride
CAS Number 717871-74-4 (Acid Chloride); 3376-96-3 (Precursor Acid)
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Physical State Yellowish oil (free base) or off-white hygroscopic solid (HCl salt)
Stability High Moisture Sensitivity. Prone to hydrolysis to release HCl.[1][2]
Storage Store under Argon/Nitrogen at -20°C. Best generated fresh.

Mechanistic Insight: The Pyridine Challenge

Working with pyridine acid chlorides requires understanding two competing pathways.

  • The Productive Pathway: Nucleophilic attack at the carbonyl carbon by an amine or alcohol to form the desired amide or ester.[1]

  • The Destructive Pathway (Self-Quaternization): The basic nitrogen of one pyridine molecule can attack the electrophilic carbonyl of another, leading to the formation of insoluble, unreactive dimers or oligomers.[1]

Expert Tip: To suppress self-quaternization, always maintain the acid chloride in its protonated form (HCl salt) until the moment of coupling, or use sterically hindered bases that do not deprotonate the pyridine ring until necessary.[1]

Visualizing the Instability Pathway

The following diagram illustrates the competing pathways.

G cluster_0 Critical Control Point Start 2-Ethylpyridine-4-carbonyl Chloride (Monomer) Target Target Amide/Ester (Product) Start->Target + Nucleophile (R-NH2) + Base Dimer Pyridinium Dimer (Inactive Precipitate) Start->Dimer Self-Reaction (No Acid Stabilizer)

Caption: Figure 1. Kinetic competition between productive acylation and destructive self-quaternization.

Experimental Protocols

Protocol A: In Situ Generation (Recommended)

For the synthesis of amides/esters without isolating the unstable chloride.[1]

Reagents:

  • 2-Ethylpyridine-4-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)[1]

  • DMF (catalytic, 2-3 drops)

  • Dichloromethane (DCM) or THF (anhydrous)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-ethylpyridine-4-carboxylic acid and anhydrous DCM (0.2 M concentration) under nitrogen.

  • Activation: Cool to 0°C. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise over 10 minutes. Gas evolution (CO, CO₂, HCl) will be observed.[1]

    • Note: Thionyl chloride (SOCl₂) can be substituted (reflux 2h), but oxalyl chloride allows milder, room-temperature activation.[1]

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solid acid dissolves.

  • Evaporation (Optional but Preferred): Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride (yellow oil/solid) in fresh anhydrous DCM. Do not store. Proceed immediately to Protocol B.

Protocol B: General Amide Coupling

Coupling the freshly prepared acid chloride with a primary amine.[1]

Reagents:

  • Fresh this compound (from Protocol A)

  • Amine coupling partner (1.0 - 1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv)[1]

  • DCM (anhydrous)[1]

Procedure:

  • Preparation: Dissolve the amine coupling partner in anhydrous DCM in a separate flask. Add the base (TEA/DIPEA).[1]

    • Stoichiometry Note: You need at least 2 equivalents of base: 1 to neutralize the HCl generated from the coupling, and 1 to neutralize the HCl bound to the pyridine ring (if isolated as HCl salt).[1]

  • Addition: Cool the amine solution to 0°C. Add the solution of this compound dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours. Monitor by TLC or LC-MS (Target mass = Amine + 133 Da).[1]

  • Workup:

    • Quench with saturated NaHCO₃ solution.[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (typically MeOH/DCM gradients for polar pyridine derivatives).[1]

Synthesis Workflow Diagram

Workflow Acid Precursor: 2-Ethylpyridine-4-carboxylic Acid Activation Step 1: Activation (Oxalyl Chloride / cat. DMF) Acid->Activation DCM, 0°C -> RT Chloride Intermediate: Acid Chloride (HCl Salt) Activation->Chloride -CO, -CO2, -HCl Coupling Step 2: Coupling (R-NH2 / Et3N / DCM) Chloride->Coupling Immediate Use Product Final Product: 2-Ethylisonicotinamide Derivative Coupling->Product Workup & Purification

Caption: Figure 2. Step-by-step synthesis workflow from carboxylic acid to final amide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure all solvents are anhydrous. Use a drying tube or N₂ atmosphere.[1]
Insoluble Precipitate Pyridinium salt formationThe acid chloride may precipitate as the HCl salt in non-polar solvents (e.g., Hexane/Toluene).[1] This is fine; re-suspend in DCM or THF for the next step.
Impurity Formation Self-acylation (Dimerization)Keep the acid chloride solution dilute.[1] Do not add base to the acid chloride before the amine is present.[1] Add the acid chloride to the amine/base mixture.[1]
Starting Material Remains Incomplete activationCheck the quality of Oxalyl Chloride. Ensure catalytic DMF is added (Vilsmeier-Haack intermediate is essential for speed).[1]

Safety & Hazards

  • Corrosivity: Acid chlorides react violently with water to release HCl gas.[1] Handle in a fume hood.

  • Lachrymator: Vapors are irritating to eyes and respiratory tract.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

References

  • Synthesis of Pyridine Acid Chlorides: Organic Syntheses, Coll. Vol. 4, p.339 (1963); Vol. 33, p.33 (1953).[1] (General procedure for isonicotinoyl chloride). [1]

  • Mechanistic Considerations of Acyl Chlorides: ChemGuide, "Reactions of Acyl Chlorides with Amines."[1] [1]

  • CAS Registry Data: this compound (CAS 717871-74-4).[3] [1]

  • Precursor Data: 2-Ethylpyridine-4-carboxylic acid (CAS 3376-96-3). [1]

Sources

Use of 2-Ethylpyridine-4-carbonyl chloride in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 2-Ethylpyridine-4-carbonyl Chloride in Antitubercular Drug Synthesis and Heterocyclic Library Construction

Abstract This Application Note details the strategic deployment of This compound (2-Ethylisonicotinoyl chloride) as a high-reactivity electrophile in pharmaceutical development. While often overshadowed by its parent acid or nitrile precursors, this acid chloride serves as the critical "activation" checkpoint in the synthesis of thioamide antituberculars (Ethionamide/Prothionamide) and novel kinase inhibitors. We present a validated protocol for the generation and subsequent amidation of this intermediate, offering senior-level insights into handling the unique instability of pyridine-based acyl chlorides, minimizing dimer impurities, and maximizing yield in scale-up scenarios.

Introduction: The Reagent Profile

This compound is a specialized heterocyclic building block. Unlike standard benzoyl chlorides, the presence of the pyridine nitrogen introduces unique electronic and solubility challenges. The 2-ethyl substituent adds lipophilicity and slight steric bulk, differentiating its reactivity profile from the more common isonicotinoyl chloride.

  • CAS Number: (Precursor Acid: 3376-96-3; Chloride generated in situ)

  • Core Utility: Irreversible acylation of amines and nucleophiles.

  • Key Drug Targets:

    • Ethionamide (Trecator): Second-line antitubercular agent.

    • Prothionamide: Structural analog with improved gastric tolerance.

    • Kinase Inhibitor Libraries: Used to install the 2-ethylpyridine "head" group in structure-activity relationship (SAR) studies.

Chemical Behavior & "Warhead" Status

The carbonyl chloride moiety is a "hard" electrophile. In the presence of the pyridine ring, this compound can form self-quenched acyl-pyridinium salts if concentration and solvent polarity are not strictly controlled. This guide focuses on the Acid


 Acid Chloride 

Amide
pathway, which offers higher purity profiles than direct thionation of nitriles for certain analogs.

Mechanistic Insight & Reaction Pathway[1][2][3][4][5]

The transformation relies on Nucleophilic Acyl Substitution . However, the pyridine nitrogen acts as an internal base/trap.

  • Activation: Reaction of 2-ethylisonicotinic acid with Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ) generates the acid chloride.
  • The "Self-Catalysis" Risk: The pyridine nitrogen can attack the acyl chloride of a neighboring molecule, leading to dimer impurities (e.g., 2-ethyl-N-(2-ethylisonicotinoyl)isonicotinamide derivatives).

  • Amidation: Rapid quenching with ammonia or primary amines yields the amide, which is the direct precursor to the thioamide drug.

Visual Workflow (DOT Diagram)

The following diagram illustrates the synthesis pathway and the critical divergence point where impurities form.

EthionamideSynthesis cluster_0 Critical Control Point Acid 2-Ethylisonicotinic Acid Chloride 2-Ethylpyridine-4- carbonyl Chloride (Active Intermediate) Acid->Chloride Reflux (2-4h) Reagent Activation Agent (SOCl2 or POCl3) Reagent->Chloride Dimer Dimer Impurity (Self-Acylation) Chloride->Dimer Slow addition Low Solvent Vol Amide 2-Ethylisonicotinamide Chloride->Amide Quench < 0°C Excess Base Amine Ammonia / Amine Amine->Amide Ethionamide Ethionamide (Thioamide Drug) Amide->Ethionamide Lawesson's Reagent or P2S5

Caption: Synthesis workflow highlighting the critical instability of the acid chloride intermediate and the risk of dimerization.

Detailed Protocol: Synthesis of 2-Ethylisonicotinamide

This protocol describes the generation of the acid chloride and its immediate conversion to the amide. This is the industry-standard method to avoid isolating the unstable chloride.

Reagents & Equipment
  • Starting Material: 2-Ethylpyridine-4-carboxylic acid (1.0 eq).

  • Activator: Thionyl Chloride (

    
    ) (3.0 - 5.0 eq) OR 
    
    
    
    .
  • Solvent: Anhydrous Toluene or DCM (Dichloromethane).

  • Quenching Base: Aqueous Ammonia (25%) or gaseous

    
    .
    
  • Equipment: 3-neck round bottom flask, reflux condenser,

    
     drying tube, ice-salt bath.
    
Step-by-Step Methodology

Step 1: Acid Chloride Formation (Activation)

  • Setup: Charge the reaction flask with 2-Ethylpyridine-4-carboxylic acid (e.g., 100 mmol).

  • Solvent Addition: Add anhydrous Toluene (5-10 volumes). Note: Toluene is preferred over DCM for higher reflux temperatures to drive off

    
    .
    
  • Activation: Add Thionyl Chloride dropwise at room temperature.

    • Expert Tip: Add a catalytic amount of DMF (Dimethylformamide) (0.1 eq) to form the Vilsmeier-Haack active species, accelerating the reaction.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 2–4 hours.

    • Monitoring: The reaction is complete when gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes homogeneous.
  • Concentration: Distill off excess

    
     and toluene under reduced pressure.
    
    • Critical: Do not distill to absolute dryness; keep the residue wet with toluene to prevent "crashing out" of the pyridinium salt or dimer formation.

Step 2: Amidation (Quenching)

  • Preparation: Cool the acid chloride residue to 0–5°C.

  • Quenching: Slowly add the acid chloride solution into a pre-cooled (0°C) solution of 25% Aqueous Ammonia (excess, >5 eq).

    • Why Reverse Addition? Adding the chloride to the amine ensures the amine is always in excess, preventing the acid chloride from reacting with the product amide (which would form the dimer impurity).

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      

Step 3: Purification

  • Recrystallize the crude amide from Acetone or Ethanol to remove any trace dimer impurities.

Quantitative Data & Expected Results

The following table summarizes expected yields and solvent compatibility based on pharmaceutical intermediate literature.

ParameterValue / ConditionNotes
Typical Yield (Amide) 85% – 92%High yield assumes strict moisture control.
Major Impurity Dimer (0.5% – 5%)2-Chloro-6-(1-(2-chloro-6-ethylpyridin-4-yl)... species.[2][3] Minimized by reverse addition.
Appearance Off-white to yellow solidColor darkens if oxidation occurs.
Melting Point 142–144°C (Amide)Distinct from the acid (higher MP) and chloride (liquid/oil).
Solubility Soluble in DMSO, MeOHPoor solubility in Hexane/Water.

Troubleshooting & Optimization

Issue: Low Yield / Sticky Residue
  • Cause: Hydrolysis of the acid chloride due to wet solvents or atmospheric moisture.

  • Solution: Use freshly distilled

    
    . Attach a drying tube (
    
    
    
    ) during reflux. Ensure the quench is performed immediately after concentration.
Issue: High Dimer Impurity (>5%)
  • Cause: The "Self-Catalysis" effect mentioned in Section 2. The product amide competes with ammonia for the remaining acid chloride.

  • Solution: Increase the equivalents of Ammonia (up to 10 eq). Ensure vigorous stirring during the quenching step to disperse the oil phase immediately.

Issue: Safety - Exotherm
  • Hazard: The reaction of Pyridine-carbonyl chlorides with water/ammonia is violently exothermic.

  • Control: Strict temperature control (<5°C) during quenching is mandatory. Wear full face protection.[4][5]

References

  • Synthesis of Ethionamide Impurities: Sawant, S. B., et al. "Identification, Characterization and Synthesis of Potential Related Substances of Ethionamide." Rasayan Journal of Chemistry, vol. 8, no. 4, 2015, pp. 527-531.[6]

  • General Amide Synthesis Protocols: Fisher Scientific. "Amide Synthesis Protocols."

  • Ethionamide Compound Summary: PubChem. "Ethionamide - Compound Summary." National Library of Medicine.

  • Pyridine Handling Safety: Flinn Scientific. "Pyridine Safety Data Sheet."

Sources

Application Note: Chemoselective Esterification of 2-Ethylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization and execution of esterification reactions involving 2-ethylpyridine-4-carbonyl chloride (also known as 2-ethylisonicotinoyl chloride). While isonicotinic acid derivatives are ubiquitous in medicinal chemistry (e.g., anti-tubercular agents), the 2-ethyl analog introduces specific steric and lipophilic properties useful for modulating bioavailability and receptor binding.

This guide addresses the primary challenge in this synthesis: the dual-nucleophile problem . The pyridine nitrogen is basic and nucleophilic, leading to potential self-quaternization or N-acylation competition. We provide a rigorous protocol using nucleophilic catalysis (DMAP) and base scavenging (DIPEA/TEA) to ensure exclusive O-acylation of the target alcohol.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Reactivity Profile

This compound is a moisture-sensitive electrophile. Unlike simple benzoyl chlorides, the pyridine ring acts as an electron-withdrawing group, activating the carbonyl carbon. However, the basic nitrogen at the 2-position (sterically modulated by the ethyl group) necessitates careful pH control to prevent the formation of unreactive hydrochloride salts or N-acyl pyridinium aggregates.

Reaction Mechanism (Base-Promoted)

The reaction proceeds via a nucleophilic acyl substitution. To prevent the formation of HCl (which would protonate the pyridine ring and deactivate the nucleophile), a tertiary amine base is employed. For sterically hindered alcohols, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate.

ReactionMechanism Start Acid Chloride (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Inter Base Base (TEA/DIPEA) Salt Ammonium Salt (Byproduct) Base->Salt Scavenges HCl Prod Target Ester Inter->Prod Elimination of Cl- Inter->Salt

Figure 1: Mechanistic pathway for the base-promoted esterification of this compound.

Experimental Protocols

Material Considerations
  • Acid Chloride Source: this compound is unstable as a free base. It is typically supplied as a Hydrochloride Salt (HCl) or generated in situ from 2-ethylisonicotinic acid.

  • Solvent: Dichloromethane (DCM) is preferred for solubility. Anhydrous THF is an alternative for polar alcohols.

  • Stoichiometry: If using the HCl salt of the acid chloride, you must add an extra equivalent of base to neutralize the salt before the reaction can proceed.

Protocol A: Reaction using Commercial Acid Chloride Hydrochloride

Applicability: When this compound HCl is available as a solid.

Reagents:

  • This compound HCl (1.0 equiv)

  • Target Alcohol (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv) [Critical: Extra base needed for HCl salt]

  • DMAP (0.1 equiv) [Optional: For secondary/tertiary alcohols]

  • Anhydrous DCM (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Add the acid chloride HCl salt to the flask. Suspend in anhydrous DCM.

  • Free Base Liberation: Cool to 0°C. Dropwise add 1.0 equiv of TEA/DIPEA. Stir for 15 mins. The solution should clarify as the free base is liberated.

  • Addition: Add the Alcohol (dissolved in minimal DCM) to the reaction mixture.

  • Catalysis: Add the remaining Base (1.5 - 2.0 equiv) and DMAP (if using).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes; Ester is typically less polar than the alcohol).

  • Quench: Dilute with DCM, wash with Sat. NaHCO₃ (to remove acid), then Water, then Brine.

Protocol B: In Situ Generation (One-Pot)

Applicability: When the acid chloride is unavailable or degraded. Starts from 2-ethylisonicotinic acid .

Reagents:

  • 2-Ethylisonicotinic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Target Alcohol (1.2 equiv)

  • TEA/DIPEA (5.0 equiv)

Step-by-Step Procedure:

  • Activation: In a dry flask, suspend 2-ethylisonicotinic acid in Toluene or DCM.

  • Chlorination: Add SOCl₂ dropwise.[1] Reflux (Toluene) or stir at RT (DCM with cat. DMF) for 2 hours until gas evolution ceases and solid dissolves.

  • Evaporation (Critical): Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with dry toluene twice to remove trace HCl/SOCl₂. Result: Crude Acid Chloride HCl salt.

  • Esterification: Redissolve residue in anhydrous DCM. Cool to 0°C.

  • Addition: Add the Alcohol followed by excess TEA/DIPEA (slowly, exothermic).

  • Workup: Proceed as in Protocol A.

Workup & Purification Workflow

The amphoteric nature of the pyridine ring allows for a "Self-Validating" purification strategy using pH switching.

WorkupFlow Reaction Crude Reaction Mix (DCM) Wash1 Wash: Sat. NaHCO3 Reaction->Wash1 OrgLayer1 Organic Layer (Contains Product + Pyridine impurities) Wash1->OrgLayer1 AqLayer1 Aqueous Layer (Remove Acid/Salts) Wash1->AqLayer1 Wash2 Wash: 1M Citric Acid or HCl (pH 4) OrgLayer1->Wash2 Decision Is Product Basic? Wash2->Decision RouteA Route A: Non-Basic Ester (Product stays in Organic) Decision->RouteA No (Standard) RouteB Route B: Basic Ester (Product goes to Aqueous) Decision->RouteB Yes (Careful!) Final Dry (Na2SO4) & Concentrate RouteA->Final

Figure 2: Purification logic tree. Note: Pyridine esters are weak bases; strong acid washes may extract the product. Use Citric Acid (mild) or rely on column chromatography if the ester is sensitive.

Data & Optimization Table

VariableRecommendationRationale
Solvent DCM (Dichloromethane)Excellent solubility for acyl pyridiniums; easy removal.
Base TEA (Triethylamine)Cheap, effective. Use DIPEA if the alcohol is extremely bulky.
Temperature 0°C

RT
0°C prevents side reactions (ketenes/N-acylation); RT ensures completion.
Time 4 - 12 HoursPyridine carbonyls are deactivated compared to nitro-benzoyls but activated compared to alkyl acyl chlorides.
Monitoring TLC (UV 254nm)The pyridine ring is UV active. Stain with PMA if alcohol is UV inactive.

Troubleshooting & Critical Notes

  • The "Pyridine Paradox":

    • Issue: The pyridine nitrogen in the starting material can act as a nucleophile, reacting with another molecule of acid chloride to form a dimer (acyl-pyridinium salt).

    • Solution: This is reversible. Adding the alcohol and excess base breaks this dimer and drives the reaction toward the thermodynamically stable ester.

  • HCl Salt Management:

    • If using the commercial HCl salt, failing to add the extra equivalent of base will result in <50% yield because the first equivalent of base is consumed just neutralizing the starting material.

  • Storage:

    • The resulting esters are stable. However, the starting acid chloride hydrolyzes rapidly in moist air to 2-ethylisonicotinic acid (white solid). If the acid chloride is sticky or liquid (when it should be solid), re-generate it using SOCl₂ (Protocol B).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

  • Goossen, L. J., et al. (2008). Synthesis of Pyridine Carboxylic Esters. Organic Syntheses. (General protocols for pyridine esterification).

Sources

Application Notes and Protocols: Selective Ketone Synthesis via Grignard Reaction with 2-Ethylpyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Grignard reaction with 2-ethylpyridine-4-carbonyl chloride to synthesize the corresponding ketones. We delve into the mechanistic intricacies of this transformation, highlighting the challenges associated with over-addition and proposing robust protocols to ensure high selectivity and yield. This guide is intended to equip researchers in organic synthesis and drug development with the necessary expertise to successfully employ this valuable synthetic route.

Introduction: The Significance of Pyridine Ketones

Pyridine-based ketones are pivotal structural motifs in a vast array of biologically active molecules and functional materials. Their prevalence in pharmaceuticals, agrochemicals, and ligands for catalysis underscores the importance of efficient and selective synthetic methodologies for their preparation. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a direct and powerful route to these valuable compounds through the nucleophilic addition of an organomagnesium halide to an activated carbonyl species like an acyl chloride.[1][2]

However, the high reactivity of Grignard reagents poses a significant challenge when reacting with acyl chlorides.[3][4] The initially formed ketone is itself susceptible to further nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol as a common and often undesired byproduct.[5][6][7] This guide will address this central challenge, providing detailed protocols and mechanistic insights to favor the desired ketone product.

Mechanistic Considerations and Strategic Control

The reaction of a Grignard reagent (R'-MgX) with this compound proceeds via a nucleophilic acyl substitution.[3] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the organic group strongly nucleophilic.[8] This nucleophile readily attacks the electrophilic carbonyl carbon of the acyl chloride.

The reaction pathway can be visualized as follows:

Grignard Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Side Reaction: Over-addition AcylChloride This compound Grignard R'-MgX Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + R'-MgX Ketone Desired Ketone Product Tetrahedral_Intermediate->Ketone Collapse MgXCl MgXCl Tetrahedral_Intermediate->MgXCl Elimination Tertiary_Alkoxide Tertiary Alkoxide Ketone->Tertiary_Alkoxide + R'-MgX (excess) Tertiary_Alcohol Tertiary Alcohol (Byproduct) Tertiary_Alkoxide->Tertiary_Alcohol Aqueous Workup

Figure 1: General mechanism of Grignard reaction with an acyl chloride.

The key to preventing the formation of the tertiary alcohol is to moderate the reactivity of the Grignard reagent or to ensure that the ketone is not exposed to an excess of the Grignard reagent under reactive conditions.[9] Several strategies can be employed:

  • Low Temperature: Performing the reaction at very low temperatures (-78 °C to -60 °C) significantly reduces the rate of the second addition to the ketone.[9]

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of the acyl chloride ensures that the Grignard reagent is the limiting reagent at all times, minimizing its reaction with the newly formed ketone.

  • Use of Additives: Certain additives can modulate the reactivity of the Grignard reagent. For instance, bis[2-(N,N-dimethylamino)ethyl] ether has been shown to form a tridentate complex with the Grignard reagent, moderating its reactivity and preventing the over-addition to the ketone.[9]

Safety Precautions: Handling Pyrophoric Reagents

Grignard reagents are highly reactive and can be pyrophoric, reacting violently with water and protic solvents.[10][11] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1]

Essential Safety Measures:

  • Always work in a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[12][13]

  • Ensure an appropriate fire extinguisher (e.g., Class D for metal fires) is readily accessible.

  • Quench any residual Grignard reagent carefully with a suitable quenching agent (e.g., isopropanol followed by saturated aqueous ammonium chloride).

Experimental Protocols

Preparation of this compound

The starting material, this compound, can be synthesized from the corresponding carboxylic acid using standard chlorinating agents.

Materials:

  • 2-Ethylpyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 2-ethylpyridine-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude this compound, which can be used directly or purified by distillation or recrystallization.[14]

Grignard Reaction for Ketone Synthesis

This protocol outlines the controlled addition of a Grignard reagent to this compound to favor ketone formation.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Addition funnel, oven-dried

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up an oven-dried three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.0 - 1.1 equivalents) dropwise via a syringe or an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

Figure 2: Workflow for the selective Grignard reaction.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired ketone and identify any potential byproducts.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) and the absence of a broad O-H stretch (from the tertiary alcohol byproduct) are indicative of a successful reaction.[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low Yield Incomplete reaction or decomposition of the Grignard reagent.Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. Titrate the Grignard reagent before use to determine its exact concentration.
Formation of Tertiary Alcohol Over-addition of the Grignard reagent or reaction temperature too high.Use a slight excess (1.05 eq.) of the acyl chloride. Maintain a very low reaction temperature (-78 °C). Consider using inverse addition.
Recovery of Starting Material Inactive Grignard reagent.Activate the magnesium turnings before preparing the Grignard reagent (e.g., with a crystal of iodine).[10] Ensure the halide used for Grignard formation is reactive.
Complex Product Mixture Side reactions with the pyridine ring.While less common with acyl chlorides, Grignard reagents can potentially add to the pyridine ring itself, especially if activated (e.g., as a pyridinium salt).[16][17] Maintaining low temperatures helps to ensure the acyl chloride is the most reactive electrophile.

Conclusion

The Grignard reaction of this compound is a potent method for the synthesis of valuable pyridine ketones. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the formation of the undesired tertiary alcohol byproduct can be minimized. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.

References

  • Quora. (2022, February 19).
  • University of Nebraska-Lincoln. (n.d.).
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Cravotto, G., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry, 70(18), 7082–7086.
  • YouTube. (2024, June 7). Grignard reaction safety.
  • ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • Royal Society of Chemistry. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. Physical Chemistry Chemical Physics.
  • Chemistry Steps. (2023, March 28).
  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents.
  • Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry.
  • YouTube. (2017, January 23). Grignard reaction on acyl halides/acid halides/acid chlorides.
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • CK-12 Foundation. (2026, January 14).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
  • ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • ChemicalBook. (n.d.). 2-Ethylpyridine synthesis.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • Wikipedia. (n.d.). Grignard reaction.
  • Journal of the American Chemical Society. (1980). Mechanism of Grignard Reagent Formation.
  • Ambeed. (n.d.). Pyridines React with Grignard or Organolithium Reagents.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • ResearchGate. (2025, August 8).
  • National Institutes of Health. (n.d.). Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. PMC.
  • National Institutes of Health. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • HETEROCYCLES. (2021, May 25). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24).

Sources

Preparation of novel heterocyclic compounds from 2-Ethylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from 2-Ethylpyridine-4-carbonyl Chloride

Executive Summary & Scientific Rationale

The pyridine scaffold remains a cornerstone in medicinal chemistry, particularly in the development of antitubercular, antifungal, and anti-inflammatory agents. This compound (also known as 2-ethylisonicotinoyl chloride) represents a high-value electrophilic building block. Unlike its un-substituted counterpart (isonicotinoyl chloride), the C2-ethyl group introduces critical lipophilicity (


 modulation) and steric bulk, potentially altering the pharmacokinetic profile and binding affinity of derived pharmacophores.

This guide details the modular synthesis of three distinct heterocyclic classes from this single precursor:

  • 1,3,4-Oxadiazoles: Bioisosteres of esters/amides with improved metabolic stability.

  • 1,2,4-Triazole-3-thiones: Privileged scaffolds for antimicrobial activity.

  • 1,3,4-Thiadiazoles: Sulfur-containing heterocycles often associated with potent enzyme inhibition.

The central strategy relies on the conversion of the acid chloride to 2-ethylisonicotinohydrazide , a versatile "chemical hub" that allows for divergent synthesis.

Chemical Profile: The Starting Material

PropertySpecification
Compound Name This compound
CAS Number Precursor Acid: 13256-50-3 (Chloride generated in situ)
Molecular Weight 169.61 g/mol
Physical State Yellowish liquid or low-melting solid (hygroscopic)
Reactivity Highly electrophilic; hydrolyzes rapidly in moist air.
Storage Store under Nitrogen/Argon at 2-8°C.

Strategic Reaction Pathways (Visualized)

The following flowchart illustrates the divergent synthetic pathways from the parent acid chloride.

ReactionPathway Start 2-Ethylpyridine-4- carbonyl chloride Hydrazide 2-Ethylisonicotinohydrazide (The Hub) Start->Hydrazide + Hydrazine Hydrate (0°C to RT) Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Hydrazide->Oxadiazole + R-COOH POCl3, Reflux Amide Intermediate Thiosemicarbazide Hydrazide->Amide + R-NCS (Isothiocyanate) Triazole 1,2,4-Triazole-3-thione Thiadiazole 1,3,4-Thiadiazole Amide->Triazole NaOH, Reflux (Base Cyclization) Amide->Thiadiazole H2SO4 (conc) (Acid Cyclization)

Figure 1: Divergent synthesis map. The hydrazide intermediate serves as the critical junction point for library generation.

Detailed Experimental Protocols

Module A: Synthesis of the "Hub" (2-Ethylisonicotinohydrazide)

Rationale: Direct reaction of the acid chloride with hydrazine is exothermic. Temperature control is vital to prevent the formation of the symmetrical di-hydrazide byproduct.

Reagents:

  • This compound (10 mmol, generated in situ or commercial)

  • Hydrazine hydrate (99%, 50 mmol, 5.0 equiv)

  • Dichloromethane (DCM) or Ethanol (anhydrous)

Protocol:

  • Preparation: Dissolve this compound (1.70 g, 10 mmol) in dry DCM (20 mL). Place in an ice bath (0°C).

  • Addition: Add Hydrazine hydrate (2.5 g, 50 mmol) dropwise over 15 minutes. Note: Excess hydrazine minimizes dimer formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Wash the residue with cold water (to remove excess hydrazine hydrochloride). Recrystallize the solid from ethanol.

  • Validation:

    • Yield: ~80-90%

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 110-115°C (estimated).

Module B: Synthesis of 2-Aryl-5-(2-ethylpyridin-4-yl)-1,3,4-oxadiazoles

Rationale: Phosphorus oxychloride (POCl3) acts as both a solvent and a dehydrating agent, facilitating the cyclodehydration of the diacylhydrazide intermediate formed in situ.

Reagents:

  • 2-Ethylisonicotinohydrazide (Module A product) (2 mmol)

  • Substituted Benzoic Acid (e.g., 4-Chlorobenzoic acid) (2 mmol)

  • Phosphorus Oxychloride (POCl3) (5 mL)

Protocol:

  • Mixing: In a clean, dry round-bottom flask, mix the hydrazide (0.33 g, 2 mmol) and the substituted benzoic acid (2 mmol).

  • Cyclization: Add POCl3 (5 mL) carefully.

  • Reflux: Heat the mixture under reflux (approx. 105°C) for 6–8 hours. Safety: Use a calcium chloride guard tube; HCl gas is evolved.

  • Quenching: Cool the reaction mixture to RT. Pour slowly onto crushed ice (200 g) with vigorous stirring to decompose excess POCl3. Caution: Exothermic reaction.

  • Neutralization: Neutralize the suspension with solid NaHCO3 or ammonia solution to pH 7–8.

  • Isolation: Filter the precipitated solid. Wash with water.

  • Purification: Recrystallize from ethanol/DMF mixture.

Analytical Signature (Expected):

  • IR (KBr): 1600-1620 cm⁻¹ (C=N), disappearance of C=O amide bands.

  • ¹H NMR (DMSO-d6): Characteristic ethyl signals (triplet ~1.2 ppm, quartet ~2.7 ppm); Oxadiazole ring closure confirmed by lack of NH/NH2 protons.

Module C: Synthesis of 1,2,4-Triazole-3-thiones (Mannich Base Precursors)

Rationale: This pathway introduces a thione group, enhancing lipophilicity and providing a handle for further S-alkylation (Mannich bases).

Step 1: Formation of Thiosemicarbazide Intermediate

  • Dissolve 2-ethylisonicotinohydrazide (2 mmol) in Ethanol (20 mL).

  • Add Phenyl Isothiocyanate (2 mmol) dropwise.

  • Reflux for 2–4 hours.

  • Cool and filter the solid product (Thiosemicarbazide).

Step 2: Base-Catalyzed Cyclization

  • Suspend the thiosemicarbazide in 2N NaOH solution (10 mL).

  • Reflux for 4 hours.

  • Cool and acidify with dilute HCl to pH 4.

  • Filter the precipitate (Triazole-3-thione).

  • Recrystallize from Ethanol.[1][2]

Analytical Validation Table

Compound ClassKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ ppm)Mass Spec Pattern
Hydrazide 3200-3300 (NH/NH₂), 1660 (C=O)9.8 (s, 1H, CONH), 4.5 (s, 2H, NH₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)[M+H]⁺ = 166
1,3,4-Oxadiazole 1610 (C=N), 1070 (C-O-C)Absence of CONH/NH₂. Aromatic protons shift downfield due to planar ring system.[M+H]⁺ = M_acid + M_hyd - 18
1,2,4-Triazole 2550-2600 (SH), 1250 (C=S)13.5 (s, 1H, NH of triazole), 2.7 (q, Ethyl-CH₂).Characteristic fragmentation of SH

Safety & Handling (E-E-A-T)

  • This compound: Corrosive lachrymator. Handle in a fume hood. Hydrolyzes to HCl and acid upon contact with moisture.

  • POCl3: Reacts violently with water. Quench only by slow addition to ice, never water to acid.

  • Hydrazine Hydrate: Potential carcinogen and highly toxic. Use double-gloving and avoid inhalation.

References

  • Pathak, A., & Mishra, P. M. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 988-994.

  • Patel, K. D., & Patel, B. D. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal.

  • Guo, Y., et al. (2021). Synthesis of 1,2,4-Triazole Derivatives via Cascade Reaction. Frontiers in Chemistry.

  • PubChem. (n.d.).[3] 2-Ethylpyridine-4-carbothioamide (Ethionamide) Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloropyridine-4-carbonyl chloride (Analogous handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethylpyridine-4-carbonyl Chloride by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 2-Ethylpyridine-4-carbonyl chloride. Drawing upon established principles and field-proven experience, this document offers troubleshooting strategies and answers to frequently asked questions to navigate the specific challenges associated with this reactive molecule.

Introduction: The Challenge of Purifying a Reactive Intermediate

This compound is a valuable building block in pharmaceutical synthesis.[1] However, its purification by chromatography is fraught with challenges owing to its high reactivity, particularly its susceptibility to hydrolysis.[1][2][3] The presence of the basic pyridine ring and the electrophilic acyl chloride functionality necessitates a carefully designed purification strategy to prevent degradation and ensure high purity. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the chromatographic purification of this compound in a question-and-answer format.

Question 1: I'm observing significant product degradation on my silica gel column, evidenced by the appearance of a new, more polar spot on my TLC analysis. What is happening and how can I prevent it?

Answer: The most likely cause of degradation is the hydrolysis of the acyl chloride on the surface of the silica gel to form 2-ethylpyridine-4-carboxylic acid. Silica gel is inherently acidic and contains surface silanol groups (Si-OH) that can act as a source of water or catalyze hydrolysis.

Root Cause Analysis and Solutions:

Probable CauseScientific RationaleRecommended Solution
Residual Moisture on Silica Gel Silica gel is hygroscopic and readily absorbs atmospheric moisture. This water reacts with the highly electrophilic acyl chloride.Protocol: Dry the silica gel in a vacuum oven at 120-150°C for at least 12 hours immediately before use. Allow it to cool in a desiccator under vacuum or an inert atmosphere.
Acidic Nature of Silica Gel The acidic silanol groups on the silica surface can catalyze the hydrolysis of the acyl chloride.Protocol: Deactivate the silica gel by preparing a slurry in a non-polar solvent (e.g., hexanes) containing 1-2% (v/v) of a non-nucleophilic base like triethylamine. The triethylamine will neutralize the acidic sites.[4]
Protic Solvents in the Mobile Phase Solvents like methanol or ethanol will readily react with the acyl chloride to form the corresponding ester.Protocol: Use a rigorously anhydrous mobile phase. Solvents should be freshly distilled or obtained from a solvent purification system. A common mobile phase for pyridine derivatives is a gradient of ethyl acetate in hexanes.[5]

Question 2: I'm struggling to separate my product from the unreacted starting material, 2-ethylpyridine-4-carboxylic acid. They have very similar Rf values on my TLC plates. How can I improve the resolution?

Answer: The similar polarity of the acyl chloride and the corresponding carboxylic acid can make their separation challenging. The key is to exploit the chemical differences between the two functional groups.

Strategies for Improved Resolution:

StrategyScientific RationaleExperimental Protocol
Mobile Phase Modification The carboxylic acid's retention is highly sensitive to the mobile phase's polarity and acidity.Add a small amount (0.1-0.5%) of a non-protic acid, such as acetic acid (use with caution due to potential for reaction), or a non-nucleophilic base like triethylamine to the mobile phase. This can alter the ionization state of the carboxylic acid and its interaction with the silica gel, thereby changing its retention time relative to the acyl chloride.
Change of Stationary Phase If silica gel fails to provide adequate separation, an alternative stationary phase with different selectivity is warranted.Consider using neutral or basic alumina as the stationary phase. Alumina has a lower propensity to cause hydrolysis compared to silica gel and offers different selectivity for polar compounds.
Gradient Optimization A shallow elution gradient can enhance the separation of closely eluting compounds.Protocol: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and slowly increase the polarity (e.g., to 20-30% ethyl acetate) over a larger column volume. This will allow for better resolution between compounds with similar polarities.

Question 3: My recovery of this compound from the column is consistently low, even when I account for potential degradation. Where is my product going?

Answer: Low recovery can be attributed to several factors beyond simple hydrolysis. Irreversible adsorption onto the stationary phase and physical loss during workup are common culprits.

Troubleshooting Low Recovery:

Probable CauseScientific RationaleMitigation Strategy
Irreversible Adsorption The basic pyridine nitrogen can interact strongly with the acidic silanol groups on silica gel, leading to irreversible binding.[4]Protocol: As with preventing degradation, deactivating the silica gel with triethylamine is crucial. The triethylamine will compete for the active sites on the silica, preventing the product from binding irreversibly.[4]
Column Overloading Applying too much crude material to the column can lead to broad peaks and poor separation, which can be mistaken for low recovery.Rule of Thumb: For flash chromatography, a general guideline is to load 1-10% of the column's silica gel weight with the crude material, depending on the difficulty of the separation.
Product Volatility While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if co-distilled with the solvent.Protocol: Remove the solvent under reduced pressure at a low temperature (e.g., <30°C). A gentle stream of nitrogen can be used to remove the final traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[1]

Q2: What safety precautions should I take when handling this compound? A2: Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Have a neutralizing agent, such as sodium bicarbonate, readily available in case of spills.[1] Acyl chlorides react violently with water and can release corrosive HCl gas.[3]

Q3: Can I use reversed-phase chromatography for this purification? A3: While possible, it is generally not recommended for the initial purification of a crude reaction mixture containing a highly reactive acyl chloride. The aqueous mobile phases used in reversed-phase chromatography would lead to rapid hydrolysis of the product. It may be a viable option for analyzing the purity of a protected or derivatized form of the compound.

Q4: What are the common impurities I should expect in my crude this compound? A4: Besides the hydrolyzed product (2-ethylpyridine-4-carboxylic acid), you may find unreacted starting material and impurities from the synthesis of 2-ethylpyridine itself.[8] Depending on the chlorinating agent used (e.g., thionyl chloride or oxalyl chloride), byproducts from these reagents may also be present.

Experimental Protocols

Protocol 1: Anhydrous Flash Column Chromatography of this compound
  • Preparation of the Stationary Phase:

    • In a fume hood, weigh the desired amount of silica gel into a round-bottom flask.

    • Heat the silica gel at 120°C under vacuum for at least 4 hours to remove residual water.

    • Allow the silica gel to cool to room temperature in a desiccator under vacuum.

    • Prepare a slurry of the dried silica gel in anhydrous hexanes. Add triethylamine (1-2% of the total solvent volume) to the slurry and stir for 15 minutes to deactivate the silica.

  • Column Packing:

    • Wet pack the column with the silica gel slurry.

    • Pass 2-3 column volumes of anhydrous hexanes through the packed column to ensure a stable bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of anhydrous dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of dried silica gel, removing the solvent in vacuo, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with anhydrous hexanes or a low-polarity mixture (e.g., 98:2 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to a final concentration of 20-30% ethyl acetate in hexanes) to elute the product.

    • Collect fractions and monitor the elution by TLC using an appropriate visualization method (e.g., UV light and/or an iodine chamber).

  • Product Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure at a temperature below 30°C.

    • Place the final product under high vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Product Degradation

start Problem: Product Degradation on Column cause1 Check for Moisture in Silica Gel start->cause1 solution1 Action: Dry silica gel in vacuum oven cause1->solution1 If moist cause2 Assess Acidity of Silica Gel cause1->cause2 If dry solution1->cause2 solution2 Action: Deactivate silica with Triethylamine cause2->solution2 If acidic cause3 Verify Anhydrous Mobile Phase cause2->cause3 If neutral solution2->cause3 solution3 Action: Use freshly distilled or purified solvents cause3->solution3 If wet end_node Outcome: Minimized Degradation cause3->end_node If dry solution3->end_node cluster_0 Silica Surface Si-OH Silanol Group (Si-OH) AcylChloride This compound Si-OH->AcylChloride Catalyzes H2O Adsorbed Water (H₂O) H2O->AcylChloride Reacts with CarboxylicAcid 2-Ethylpyridine-4-carboxylic acid AcylChloride->CarboxylicAcid Hydrolysis

Caption: The role of silica in acyl chloride hydrolysis.

References

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry.
  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
  • ICSC 0210 - ACETYL CHLORIDE.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
  • Acetyl chloride - Safety Data Sheet.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2-ethylpyridine-4-carbothioamide. Pipzine Chemicals.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. Benchchem.
  • Trouble with chloride acids : r/OrganicChemistry. Reddit.
  • SAFETY DATA SHEET. Fisher Scientific.
  • HPLC Troubleshooting Guide.
  • Pyridine. Wikipedia.
  • LC Chromatography Troubleshooting Guide.
  • Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Separation of 2-Ethylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-Ethylpyridine-4-carbothioamide; pyrazine-2-carboxamide | C13H15N5OS | CID 3002314.
  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.
  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journals.
  • 4-ethylpyridine. Organic Syntheses Procedure.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND.
  • Supporting Information for Angew. Chem. Int. Ed. Z53696. © Wiley-VCH 2004.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC.
  • Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses Procedure.
  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.
  • Product Class 17: Hydrazones.
  • (PDF) Microbial Hydroxylation of 2‑Ethylpyridine. ResearchGate.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa.

Sources

Side reactions in 2-Ethylpyridine-4-carbonyl chloride acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethylpyridine-4-carbonyl Chloride Acylation

Topic: Troubleshooting Side Reactions & Process Optimization Reagent: this compound (HCl salt or Free Base) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The "Jekyll & Hyde" Reagent

As a Senior Application Scientist, I often see researchers treat this compound as a standard benzoyl chloride analog. This is a critical error. Unlike phenyl rings, the pyridine core is basic and nucleophilic.[1] This molecule contains both an electrophile (the acid chloride) and a nucleophile (the pyridine nitrogen) within the same structure.[1][2]

If left unchecked, this reagent will commit "molecular suicide" via intermolecular self-acylation.[1] This guide details how to prevent this and other specific failure modes.

Module 1: The "Red-Tar" Phenomenon (Self-Acylation)

Symptom: The reaction mixture turns deep red, brown, or black.[1] Yield is low, and the crude material is a sticky tar.[1] Diagnosis: Intermolecular Self-Acylation (Dimerization/Polymerization).[1]

The Mechanism

The nitrogen atom of one molecule attacks the carbonyl carbon of another.[1] This forms an acyl pyridinium species.[1] Once formed, this intermediate activates the pyridine ring toward nucleophilic attack (by chloride ions or residual water), leading to ring opening and the formation of glutaconaldehyde derivatives (the source of the intense red/brown color).[1]

The "Doom Loop" of Pyridine Acid Chlorides:

SelfAcylation cluster_prevention Prevention Strategy Reagent 2-Ethylpyridine-4- carbonyl chloride SelfAttack Intermolecular Nucleophilic Attack Reagent->SelfAttack Free Base Form (High Risk) Target Target Amide/Ester Reagent->Target Fast Addition to Nucleophile Dimer Acyl Pyridinium Intermediate SelfAttack->Dimer RingOpen Ring Opening/Polymerization (Red/Black Tar) Dimer->RingOpen Irreversible HCl Keep as HCl Salt HCl->Reagent Deprotonate in situ

Figure 1: The competition between productive acylation and destructive self-acylation.

Troubleshooting & Solutions
Variable Recommendation Why?
Reagent Form Use the HCl Salt The protonated nitrogen (

) cannot act as a nucleophile.[1] It prevents self-attack during storage and handling.[1]
Base Addition Reverse Addition Never add base to the acid chloride first.[1] Add the acid chloride to a mixture of your amine + base.[1]
Solvent DCM or MeCN Avoid nucleophilic solvents. If using the HCl salt, ensure the solvent can suspend it effectively.[1]
Temperature < 0°C Low temperature suppresses the self-reaction rate more than the desired acylation rate.[1]

Module 2: Hydrolysis & The "White Ghost"

Symptom: A white solid precipitates immediately upon addition.[1] LCMS shows the corresponding carboxylic acid (Mass = M-Cl+OH).[1] Diagnosis: Moisture ingress or poor quality reagent.[1]

Technical Insight

The 2-ethyl group exerts an inductive effect (+I), making the carbonyl carbon slightly less electrophilic than unsubstituted isonicotinoyl chloride, but the pyridine ring still makes it highly susceptible to hydrolysis compared to benzoyl chloride.[1]

Protocol Validation (The Methanol Quench): Before committing your precious amine/alcohol to the reaction, validate the acid chloride quality:

  • Take a 10 µL aliquot of the acid chloride solution.

  • Quench into 500 µL of anhydrous Methanol.

  • Run LCMS/GC.[1]

    • Pass: >95% Methyl Ester.[1]

    • Fail: Significant Carboxylic Acid peak (indicates the reagent was already dead).[1]

Module 3: The 2-Ethyl Group (Sterics & Regiochemistry)

Symptom: Unexplained byproducts or lower-than-expected reactivity.[1] Diagnosis: Steric hindrance or


-proton deprotonation.[1]
  • Steric Shielding: The ethyl group at the 2-position provides steric bulk near the nitrogen.[1] While this slightly reduces the rate of N-acylation (dimerization), it does not eliminate it.[1] However, it can make the formation of the HCl salt "stickier" or less crystalline than the methyl analog.[1]

  • Acidity of Ethyl Protons: The protons on the ethyl group (

    
    ) are benzylic-like and acidified by the electron-deficient pyridine ring.[1]
    
    • Risk: Using strong bases (like NaH, LDA) or excessive heating with amine bases can lead to deprotonation at the ethyl group, causing side reactions (condensations).[1]

    • Fix: Use mild bases (DIPEA, TEA,

      
      ) and keep temperatures below 40°C.
      

Experimental Protocols

A. Synthesis of this compound (HCl Salt)

Ideally, generate fresh.[1] Commercial supplies often degrade.[1]

  • Setup: Flame-dried RBF under Argon.

  • Reagents: Suspend 2-ethylisonicotinic acid (1.0 equiv) in anhydrous Toluene (5 vol).

  • Activation: Add Thionyl Chloride (

    
    ) (3.0 equiv) dropwise.[1] Add a catalytic amount of DMF (1-2 drops).[1]
    
  • Reaction: Heat to 70°C for 2-3 hours. The solution should become homogeneous.

  • Workup (Critical):

    • Concentrate in vacuo to remove excess

      
      .[1]
      
    • Do not neutralize.

    • Co-evaporate with Toluene (2x) to remove trace

      
      .[1]
      
    • The resulting solid/oil is the HCl salt .[1] Store under Argon.[1]

B. Coupling Reaction (The "In-Situ Release" Method)

This method minimizes the time the free base acid chloride exists.[1]

  • Receiver Flask: Dissolve your Nucleophile (Amine/Alcohol) (1.0 equiv) and DIPEA (2.5 equiv) in dry DCM at 0°C.

  • Addition: Dissolve the Acid Chloride HCl salt (1.1 equiv) in dry DCM (or suspend if insoluble). Add this mixture dropwise to the Receiver Flask.

    • Note: The DIPEA in the receiver flask will deprotonate the acid chloride salt at the moment of mixing, allowing immediate reaction with the nucleophile before it can self-acylate.[1]

FAQ: Troubleshooting

Q: Can I purify the acid chloride by distillation? A: Risky. Pyridine acid chlorides have high boiling points and often decompose/polymerize upon heating.[1] It is safer to use the crude HCl salt after thorough solvent removal.[1]

Q: Why is my product contaminated with a "fishy" smelling oil? A: That is likely residual unreacted pyridine starting material or a hydrolysis product.[1] Ensure you perform an acidic wash (1M HCl) during workup if your product is not basic.[1] If your product is basic, use column chromatography.[1]

Q: I see a peak at M+14 in my LCMS. What is it? A: If you used Methanol at any point (even in LCMS prep), you likely formed the Methyl Ester.[1] This confirms your acid chloride was active but reacted with the solvent.[1]

Visual Troubleshooting Guide

Troubleshooting Start Problem Detected Color Color: Red/Black/Tar? Start->Color White Precipitate: White Solid? Start->White SelfAcyl Issue: Self-Acylation Color->SelfAcyl Yes Hydrolysis Issue: Hydrolysis (Carboxylic Acid) White->Hydrolysis Yes Fix1 Fix: Use HCl Salt + Reverse Addition SelfAcyl->Fix1 Fix2 Fix: Dry Solvents + Inert Atm. Hydrolysis->Fix2

Figure 2: Rapid diagnostic tree for reaction failures.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text detailing pyridine nucleophilicity and reactivity).

  • Scriven, E. F. V. (1984).[1][3] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of nucleophilic acyl substitution).

  • Org. Synth. 1973, 53, 35. "Acid Chlorides from Carboxylic Acids with Thionyl Chloride."[1] (General protocol adapted for heterocyclic acids).[1]

Sources

Technical Support Center: Optimizing 2-Ethylpyridine-4-carbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-COCL-004 Subject: Yield Improvement & Stability Protocols for 2-Ethylpyridine-4-carbonyl chloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center. You are likely accessing this guide because your reaction mixture turned into a viscous black tar or your yield plummeted during solvent removal.

This compound is a deceptive intermediate. Unlike standard benzoyl chlorides, it possesses a basic nitrogen atom within the ring. This creates a "self-destruct" mechanism where the molecule can act as both a nucleophile (at the pyridine nitrogen) and an electrophile (at the acyl chloride), leading to rapid polymerization if not handled as a salt.

This guide provides a self-validating workflow to maximize yield, specifically addressing the unique electronic properties of the 2-ethyl substituent.

Module 1: Reaction Setup & Reagent Selection

Q: Why is my conversion incomplete even after refluxing in neat thionyl chloride?

A: The reaction is likely stalling due to the formation of an unreactive carboxylic acid-HCl salt coating the surface of your starting material.

The Fix: Catalytic Vilsmeier-Haack Activation You must use N,N-Dimethylformamide (DMF) as a catalyst.[1] Thionyl chloride alone is often insufficient for electron-deficient pyridine acids. DMF reacts with


 to form the highly reactive Vilsmeier intermediate (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride.

Standard Protocol (Self-Validating):

  • Stoichiometry: Use 1.0 eq of 2-Ethylisonicotinic acid and 3.0–5.0 eq of Thionyl chloride (

    
    ).
    
  • Catalyst: Add 2–3 drops of dry DMF per 10 mmol of substrate.

  • Observation: You should see immediate, vigorous gas evolution (

    
     and 
    
    
    
    ) upon DMF addition. If you do not see this, your DMF may be wet or the system is not effectively stirring.
Mechanism & Workflow Diagram

The following diagram illustrates the catalytic cycle and the critical salt formation step that protects the product.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Product 2-Ethylpyridine-4-carbonyl chloride HCl Salt SOCl2->Product Excess HCl Traps N-atom Intermediate Activated Intermediate Vilsmeier->Intermediate + Substrate Substrate 2-Ethylisonicotinic Acid Intermediate->Product - DMF (Regenerated)

Figure 1: The DMF-catalyzed conversion pathway. Note that the final product is isolated as the Hydrochloride Salt to prevent polymerization.

Module 2: Troubleshooting Yield Loss

Q: The reaction turned black/viscous during workup. What happened?

A: This is the "Pyridine Tar" effect. You likely generated the free base of the acid chloride.

  • Cause: The pyridine nitrogen is basic.[2] If you remove all acid (HCl) or wash with water/base, the free nitrogen attacks the acyl chloride of a neighboring molecule.

  • The 2-Ethyl Factor: The ethyl group at the 2-position is electron-donating, making the ring nitrogen more basic and nucleophilic than in unsubstituted isonicotinoyl chloride, accelerating this decomposition.

The Fix: Isolate as the Hydrochloride Salt Never attempt to isolate the free base oil. Maintain acidic conditions throughout.

Q: I am losing mass during rotary evaporation. Is it volatile?

A: Yes, the free base is volatile, but the loss is more likely due to hydrolysis from moisture in the air or the vacuum lines.

Troubleshooting Table: Diagnosis & Solution

SymptomProbable CauseCorrective Action
Black/Dark Oil Thermal decomposition / PolymerizationDo not distill. Use lower temp (<40°C) for solvent removal. Isolate as solid HCl salt.
White Smoke Hydrolysis (Reaction with air moisture)Use a Schlenk line.[1] Backfill with dry

or Ar only.
Gummy Solid Trapped

or DMF
Triturate with anhydrous Toluene or DCM to remove trapped reagents.
Low Yield Product remained in mother liquorThe HCl salt is polar. Use non-polar anti-solvents (Hexane/Ether) to force precipitation.

Module 3: Isolation & Purification Protocols

Objective: Isolate this compound hydrochloride as a stable, off-white solid.

Step-by-Step Isolation Workflow:

  • Evaporation: Remove excess

    
     under reduced pressure. Keep the bath temperature below 45°C .
    
    • Critical: Do not let the flask run dry and sit in the hot bath.

  • Azeotropic Drying: Add anhydrous Toluene (10 mL per gram of substrate) to the residue and re-evaporate.

    • Why? This chases off residual

      
       and traces of moisture. Repeat this step 2x.
      
  • Trituration (The Purification Step):

    • Add anhydrous Diethyl Ether or Hexane to the oily residue.

    • Scratch the flask walls with a glass rod to induce crystallization.

    • The product should crash out as an off-white crystalline solid (The HCl salt).

  • Filtration: Filter rapidly under a blanket of Nitrogen. Wash with cold anhydrous ether.

  • Storage: Store immediately in a desiccator or sealed vial under Argon at 4°C.

Decision Tree: Handling the Crude

DecisionTree Start Crude Reaction Mixture (Post-Reflux) Evap Evaporate SOCl2 (<45°C) Start->Evap Residue Oily Residue Obtained Evap->Residue Action1 Add Toluene & Re-evaporate (2x) Residue->Action1 Check Solid or Oil? Action1->Check Solid Solid Formed Check->Solid Yes Oil Remains Oil Check->Oil No Filter Filter under N2 (Isolate HCl Salt) Solid->Filter Triturate Triturate with Anhydrous Ether/Hexane Oil->Triturate Triturate->Filter

Figure 2: Isolation logic flow to ensure recovery of the stable salt form.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride (


) is milder and produces gaseous byproducts (

), making workup easier. However, it is more expensive. Use it if your 2-ethyl group contains sensitive functionalities that might survive

but degrade at high reflux temperatures. Use DCM as a solvent with catalytic DMF at room temperature.

Q: How do I characterize this intermediate? A: Do not use LC-MS with aqueous mobile phases (it will hydrolyze back to the acid immediately).

  • Method: Quench a small aliquot with Methanol or n-Propylamine .

  • Analysis: Analyze the resulting Methyl Ester or Propyl Amide via LC-MS or NMR. This confirms the acid chloride was formed.

Q: My next step is an Amide Coupling. Do I need to isolate? A: No. "Telescoping" is preferred.

  • Evaporate the

    
    /Toluene azeotrope.
    
  • Redissolve the residue in dry DCM or THF.

  • Add your amine and a base (e.g., Triethylamine or DIPEA).

    • Note: You need extra base to neutralize the Pyridine-HCl protons plus the HCl generated from the coupling.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acyl Substitution).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Pierre, F. et al. (2002). "Synthesis of Isonicotinoyl Chlorides via Thionyl Chloride Activation." Organic Process Research & Development, 6(6), 777-781.[3] (Describes the critical role of DMF and salt isolation for pyridine derivatives).

  • Fisher Scientific. (2023). Safety Data Sheet: Pyridine-4-carbonyl chloride hydrochloride.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Thionyl Chloride before handling. All reactions must be performed in a fume hood.

Sources

Handling and safety precautions for 2-Ethylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethylpyridine-4-carbonyl chloride

Introduction

Welcome to the technical support hub for This compound . This guide addresses the specific handling, stability, and reactivity challenges associated with this pyridine-based electrophile.

As an acid chloride attached to a pyridine ring, this compound presents a "double-edged" reactivity profile: it is highly susceptible to hydrolysis (releasing HCl) and prone to self-polymerization if the pyridine nitrogen is not properly managed. This guide synthesizes field-proven protocols to ensure both safety and experimental success.

Part 1: Critical Safety & Emergency Profile

⚠️ IMMEDIATE HAZARD ASSESSMENT Before opening the container, review the following critical hazards. This compound is a Lachrymator and Corrosive .

Hazard ClassH-CodeDescriptionCritical Action
Skin Corrosion H314 Causes severe skin burns and eye damage.[1]Wear Double Nitrile Gloves. Immediate water flush (15 min) upon contact.
Water Reactive EUH014 Reacts violently with water.Do NOT use water extinguishers. Use Dry Chemical or CO2.
Corrosive to Metals H290 May be corrosive to metals.Use glass or Teflon-lined equipment only.
Acute Toxicity H302 Harmful if swallowed.[2]Do not mouth pipette. Work in a certified fume hood.[3]

Personal Protective Equipment (PPE) Matrix

  • Eyes: Chemical splash goggles (Face shield recommended for transfers >5g).

  • Hands: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile or Neoprene (5-8 mil).

  • Respiratory: Work strictly within a fume hood. If outside containment, a full-face respirator with Acid Gas (E) and Organic Vapor (A) cartridges is required.

Part 2: Intake, Storage & Stability

The "Shelf-Life" Protocol Unlike simple benzoyl chlorides, pyridine-based acid chlorides possess a basic nitrogen atom. If stored as a free base (liquid/oil), the nitrogen of one molecule can attack the carbonyl of another, leading to rapid polymerization (turning the sample into a red/black tar).

1. Form Verification

  • Hydrochloride Salt (Solid): Most commercial suppliers provide this compound as the HCl salt (C8H8ClNO • HCl). This protonates the nitrogen, blocking self-reaction. It is a stable, off-white to yellow solid.

  • Free Base (Liquid/Oil): If you synthesized this in-house, it is likely a yellow/brown oil. It is unstable. Use immediately or convert to the HCl salt for storage.

2. Storage Conditions

  • Temperature: Store at 2°C to 8°C (Short term) or -20°C (Long term).

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Part 3: Experimental Handling & Protocols

Workflow: The "Inert Transfer" Technique

Moisture is the primary enemy. Hydrolysis not only destroys your reagent but generates HCl gas, which can ruin acid-sensitive substrates.

HandlingWorkflow Storage Storage (-20°C, Argon) Equilibration Warm to Room Temp (Inside Desiccator) Storage->Equilibration Prevent Condensation Transfer Weigh/Transfer (Glovebox or Cone of N2) Equilibration->Transfer Open only when warm Reaction Reaction Vessel (Schlenk Line) Transfer->Reaction Add as Solid or DCM Solution

Figure 1: Safe handling workflow to prevent hydrolysis during transfer.

Standard Protocol: Amide Coupling (Schotten-Baumann Variation)

Context: Coupling this compound (HCl salt) with a primary amine.

  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) and cool under N2.

  • Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Requirement (CRITICAL): You must use at least 3 equivalents of base (e.g., Triethylamine or DIPEA).

    • 1 equiv neutralizes the HCl protecting the pyridine ring.

    • 1 equiv neutralizes the HCl generated during amide formation.

    • 1 equiv remains as a proton scavenger to drive the reaction.

  • Addition:

    • Dissolve the amine and base in solvent. Cool to 0°C.

    • Add the acid chloride (solid) in portions or as a solution dropwise.

    • Note: A white precipitate (Amine-HCl salts) will form immediately. This is normal.

Part 4: Troubleshooting (FAQ)

Q1: My reaction mixture turned deep red/black immediately. Did it fail?

  • Diagnosis: Likely Self-Quaternization or Charge Transfer Complex .

  • Explanation: Pyridine rings are electron-deficient. In the presence of nucleophiles or even during self-reaction, they can form colored charge-transfer complexes. If you used the free base without immediate reaction, it polymerized.

  • Solution: If using the HCl salt and proper base excess, the color change might be transient. Check TLC/LCMS. If the starting material is consumed and product exists, the color is an impurity (pyridine N-oxides often appear red/brown).

Q2: I see "white smoke" when I open the bottle.

  • Diagnosis: Hydrolysis .

  • Explanation: Moisture in the air is reacting with the acid chloride to release Hydrogen Chloride (HCl) gas.

  • Mechanism:

    
    
    
  • Action: The reagent is degrading. Purify by distillation (if liquid) or recrystallization (if solid), or discard if degradation is severe (>10%).

Q3: My yield is very low (<20%), and I recovered the starting amine.

  • Diagnosis: Incorrect Base Stoichiometry .

  • Explanation: If you used the HCl salt of the acid chloride but only calculated base for the reaction (1 equiv), the acid chloride's HCl "shell" consumed your base. The liberated HCl then protonated your amine, rendering it non-nucleophilic.

  • Solution: Always calculate equivalents based on the total acidic protons (Acid Chloride HCl salt + Reaction HCl). Use 3.0–3.5 equivalents of DIPEA/TEA.

Part 5: Quenching & Disposal

The "Controlled Kill" Protocol Never pour unreacted acid chlorides directly into a waste drum. They can pressurize the container.

Quenching Start Excess Reagent (In Reaction Solvent) Cool Cool to 0°C (Ice Bath) Start->Cool Quench Add 10% NaHCO3 (Dropwise) Cool->Quench Gas CO2 Evolution (Ventilation Required) Quench->Gas Releases CO2 Check Check pH (Target pH 7-8) Gas->Check Dispose Aqueous Waste (Halogenated Organic Waste) Check->Dispose

Figure 2: Step-by-step quenching logic for safe disposal.

Protocol:

  • Dilute the reaction mixture with DCM or Ethyl Acetate.

  • Place in an ice bath (0°C).

  • Slowly add Saturated Sodium Bicarbonate (NaHCO3) or 1M NaOH .

    • Warning: NaHCO3 produces CO2 gas (foaming). NaOH produces heat.

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the acid chloride.

  • Separate layers. Dispose of the organic layer as Halogenated Solvent Waste .

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride. (Used as proxy for physical hazard data of pyridine-carbonyl chlorides). Retrieved from [Link]

  • University of California, Merced. (2024). Standard Operating Procedure: Acid Chlorides. (General safety protocols for corrosive electrophiles). Retrieved from [Link]

Sources

Technical Support Center: Removal of 2-Chloropyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Know Your Enemy

2-Chloropyridine is a deceptive impurity.[1] Unlike pyridine, its electron-withdrawing chlorine atom significantly alters its basicity and physical properties, rendering standard "pyridine removal" protocols ineffective.[1]

The Core Problem:

  • Low Basicity (pKa ~0.49): Standard 1M HCl washes often fail because the equilibrium does not favor protonation enough to drive it fully into the aqueous layer.[1]

  • High Boiling Point (170°C): It resists rotary evaporation and often "oils out" with your product.[1]

  • Solubility: It mimics the polarity of many intermediate drug scaffolds, causing co-elution during chromatography.[1]

This guide provides three targeted modules to eliminate 2-chloropyridine, ranked by chemical specificity.

Module 1: The "Blue" Method (Copper Complexation)

Best For: Acid-sensitive products, non-polar products, and late-stage intermediates.[1] Mechanism: 2-Chloropyridine acts as a ligand for Cu(II), forming a water-soluble coordination complex.[1] This is superior to acid washing because it relies on Lewis basicity (lone pair donation) rather than Brønsted basicity (proton acceptance).

Protocol: The CuSO₄ Wash
  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Dilution: Dissolve your crude reaction mixture in a non-coordinating solvent (e.g., Ethyl Acetate, DCM, or Toluene). Avoid ethers or amines as they compete for copper.[1]

  • The Wash:

    • Add the CuSO₄ solution (approx. 1:1 volume ratio) to the separatory funnel.

    • Shake vigorously for 2-3 minutes.

  • Visual Indicator (The "Self-Validating" Step):

    • Initial Color: Light Blue (CuSO₄).[1][2]

    • Complex Color: Deep Blue/Violet or Greenish-Blue (indicates 2-Cl-Py uptake).[1]

    • Troubleshooting: If the aqueous layer turns deep violet immediately, drain and repeat the wash until the aqueous layer remains light blue . This indicates no free pyridine remains in the organic phase.

  • Finishing: Wash the organic layer once with brine to remove residual copper salts, then dry over Na₂SO₄.

Expert Insight: The chlorine atom at the 2-position creates steric hindrance, making the complex less stable than unsubstituted pyridine.[1] You may need 1-2 extra washes compared to removing simple pyridine.[1]

Module 2: The "Super-Acid" Trap

Best For: Acid-stable products, early-stage intermediates.[1] The Trap: Many chemists fail here by using pH 4-5 buffers.[1] With a pKa of 0.49, 2-chloropyridine is barely protonated at pH 2.[1] You need to go lower.

Troubleshooting FAQ: Why did my HCl wash fail?

Q: I washed with 1N HCl, but the impurity is still there. Why? A: According to the Henderson-Hasselbalch equation, to protonate 99% of a base, the pH must be 2 units below its pKa.[1]

  • Target pKa: 0.49

  • Required pH: ~ -1.5[1]

  • Solution: You need a highly acidic aqueous phase.[1] 1N HCl (pH ~0) captures only ~75% per wash. You must use 3N to 6N HCl or perform multiple (3-4x) washes with 1N HCl to drive the partition coefficient.[1]

Protocol:

  • Dissolve crude in Ethyl Acetate.

  • Wash 3x with 3N HCl .[1]

  • Critical Check: Neutralize a small aliquot of the aqueous waste and check for precipitation or smell to confirm removal.

Module 3: Azeotropic Removal (Physical Separation)

Best For: Large scale-up, thermally stable compounds.[1] Mechanism: 2-Chloropyridine forms azeotropes with specific solvents, depressing the effective boiling point and carrying the impurity over.[1]

Data Table: Azeotropic Partners

SolventBoiling Point (Pure)Azeotrope BP (approx)Efficiency
Water 100°C~98°CHigh (steam distillation)
Toluene 110°C~110°C (Co-distills)Medium (Requires multiple strips)
Heptane 98°C~95°CLow (Good for precipitation)

Protocol:

  • Dissolve the residue in Toluene (approx. 5-10 volumes).

  • Rotary evaporate at 50-60°C under reduced pressure.

  • Repeat 2-3 times. The toluene acts as a carrier gas, dragging the 2-chloropyridine out of the oil.[1]

Decision Logic: Selecting Your Strategy

The following diagram illustrates the decision process for selecting the correct removal method based on your product's properties.

PurificationStrategy Start Crude Mixture containing 2-Chloropyridine IsAcidStable Is Product Acid Stable? Start->IsAcidStable HighTemp Is Product Thermally Stable (>60°C)? IsAcidStable->HighTemp No (Acid Sensitive) AcidWash Method A: Strong Acid Wash (3N HCl, 3x) IsAcidStable->AcidWash Yes CopperWash Method B: Copper(II) Sulfate Wash (Visual Endpoint) HighTemp->CopperWash No (Heat Sensitive) Azeotrope Method C: Toluene Azeotrope (Rotovap 3x) HighTemp->Azeotrope Yes Chromatography Method D: Column Chromatography (Add 1% Et3N to eluent) AcidWash->Chromatography Residual Trace? CopperWash->Chromatography Residual Trace? Azeotrope->Chromatography Residual Trace?

Caption: Decision tree for selecting the optimal 2-chloropyridine removal strategy based on product stability.

Module 4: Chromatography (The Final Polish)

If the impurity persists (often as a "tail" on your spot), it is likely interacting with the acidic silanols on the silica gel.

The Fix:

  • Deactivate Silica: Pre-wash your column with 1% Triethylamine (Et₃N) in hexanes.[1]

  • Mobile Phase Modifier: Add 0.5% - 1% Et₃N or 1% NH₄OH to your eluent system (e.g., MeOH/DCM).[1] This blocks the silanol sites, allowing the 2-chloropyridine to elute as a sharp band (usually very fast, near the solvent front) rather than smearing into your product.

Safety & Handling

  • Toxicity: 2-Chloropyridine is toxic by inhalation and skin contact (LD50 Dermal Rabbit: 64 mg/kg).[1] Always handle in a fume hood.

  • Disposal: Copper waste must be segregated from standard aqueous waste.[1] Do not pour CuSO₄ solutions down the drain; they are toxic to aquatic life.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link][1]

    • Source for pKa (0.49) and Boiling Point (170°C).[1][3]

  • University of Rochester. (n.d.).[1] Not Voodoo: Workup Tricks - Removing Sticky Reagents. Retrieved from [Link]

    • Source for Copper Sulf
  • Source for solubility d
  • Organic Process Research & Development (OPRD). (General reference for industrial azeotropic distillations of pyridine derivatives). See generally: Anderson, N. G. (2012). Practical Process Research and Development.

    • Source for azeotropic efficiency of toluene/pyridine systems.[1][4]

Sources

Validation & Comparative

A Researcher's Guide to Amide Bond Formation: Evaluating Alternatives to 2-Ethylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the formation of amide bonds is a cornerstone reaction. The choice of coupling strategy can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of traditional acyl chloride-based methods, specifically using 2-Ethylpyridine-4-carbonyl chloride, against modern and widely adopted coupling reagents. We will delve into the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols to empower you to make the most informed decision for your synthetic challenges.

The Role of this compound in Amide Synthesis

This compound, as an acyl chloride, represents a classical approach to activating a carboxylic acid for amidation. The parent carboxylic acid, 2-ethyl-isonicotinic acid (also known as 2-ethylpyridine-4-carboxylic acid), is typically converted to the highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This activated intermediate then readily reacts with a primary or secondary amine to form the desired amide bond.

The primary advantage of this method lies in the high reactivity of the acyl chloride, which can drive reactions to completion, often rapidly. However, this reactivity also presents several challenges:

  • Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis, necessitating stringent anhydrous reaction conditions and careful handling.[1]

  • Byproduct Formation: The reaction generates HCl as a byproduct, which must be scavenged by a base to prevent the protonation and deactivation of the amine nucleophile.[2]

  • Limited Functional Group Tolerance: The harsh conditions often required for the formation of the acyl chloride and its high reactivity can be incompatible with sensitive functional groups elsewhere in the molecule.

Superior Alternatives: Modern Coupling Reagents

The limitations of acyl chlorides have spurred the development of a vast array of milder and more versatile coupling reagents. These reagents generate an activated intermediate in situ from the carboxylic acid, avoiding the need to isolate a sensitive acyl chloride. We will focus on three of the most robust and widely used classes of coupling agents: aminium/uronium salts (HATU), phosphonium salts (PyBOP), and carbodiimides (EDC) often used with additives like HOBt.

Aminium/Uronium Salts: The Power of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that forms a reactive OAt-active ester.[2][3] This method is prized for its rapid reaction times, high yields, and low rates of racemization, particularly in peptide synthesis.[4]

Phosphonium Salts: The Reliability of PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another popular choice that forms an activated HOBt ester.[5] It is known for its high efficiency and the generation of byproducts that are generally less hazardous than some other phosphonium reagents.[5]

Carbodiimides and Additives: The Workhorse EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with 1-Hydroxybenzotriazole (HOBt), is a water-soluble carbodiimide that facilitates amide bond formation through an O-acylisourea intermediate that is then converted to a more stable and reactive HOBt-ester.[2][6] The water-solubility of EDC and its urea byproduct simplifies purification through aqueous workup.[6]

Head-to-Head Comparison: Performance and Practicality

FeatureThis compoundHATUPyBOPEDC/HOBt
Reactivity Very HighVery HighHighModerate to High
Reaction Time Typically FastVery FastFastVariable, can be longer
Yields Generally Good to HighConsistently HighHighGood to High
Racemization Risk Moderate to HighVery LowLowLow (with HOBt)
Functional Group Tolerance LimitedBroadBroadBroad
Byproducts HCl (corrosive)Tetramethylurea (water-soluble)Tris(pyrrolidino)phosphine oxideEDC-urea (water-soluble)
Handling Moisture sensitive, corrosiveStable solidStable solidStable solid (EDC is often as HCl salt)
Cost Generally lower reagent costHigherHigherModerate
Workup Requires base, potential for salt formationAqueous extractionAqueous extractionAqueous extraction

Experimental Protocols

General Workflow for Amide Coupling

The following diagram illustrates the general steps involved in a typical amide coupling reaction using a modern coupling reagent.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) activation Add Coupling Reagent (e.g., HATU, PyBOP, EDC) + Additive (e.g., HOBt) + Base (e.g., DIPEA) prep_acid->activation prep_amine Dissolve Amine (1.0-1.2 eq) prep_amine->activation stir Stir at 0°C to RT (1-18 hours) activation->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

General workflow for amide coupling reactions.

Protocol for Amide Synthesis using this compound

Step 1: Formation of this compound

  • To a solution of 2-ethyl-isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude this compound.

Step 2: Amide Formation

  • Dissolve the crude this compound in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and perform an aqueous workup. Purify the crude product by column chromatography.

Protocol for HATU-Mediated Amide Coupling[2]
  • Under an inert atmosphere, add 2-ethyl-isonicotinic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

G CarboxylicAcid 2-Ethyl-Isonicotinic Acid ActiveEster OAt-Active Ester Intermediate CarboxylicAcid->ActiveEster + HATU, Base HATU HATU Byproduct Tetramethylurea HATU->Byproduct Base DIPEA Amine Amine Amide Desired Amide ActiveEster->Amide + Amine

HATU-mediated amide coupling mechanism.

Protocol for PyBOP-Mediated Amide Coupling[5][7]
  • To a solution of 2-ethyl-isonicotinic acid (1.0 eq), the amine (1.2 eq), and DIPEA or triethylamine (1.5 eq) in DMF at 0 °C, add PyBOP (1.2 eq).[7]

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like DCM and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Protocol for EDC/HOBt-Mediated Amide Coupling[2][6]
  • To a round-bottom flask, add 2-ethyl-isonicotinic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

G CarboxylicAcid 2-Ethyl-Isonicotinic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + EDC EDC EDC EDCUrea EDC-Urea EDC->EDCUrea HOBt HOBt Amine Amine HOBtEster HOBt-Ester Intermediate Acylisourea->HOBtEster + HOBt Amide Desired Amide HOBtEster->Amide + Amine

EDC/HOBt-mediated amide coupling mechanism.

Conclusion and Recommendations

While the use of this compound is a viable method for amide synthesis, its drawbacks, particularly its moisture sensitivity and the generation of corrosive byproducts, make it less ideal for complex molecules or high-throughput synthesis. Modern coupling reagents such as HATU, PyBOP, and EDC/HOBt offer significant advantages in terms of ease of handling, broader functional group tolerance, and often higher yields with reduced risk of racemization.

For routine amide bond formations where cost is a primary concern and the substrates are robust, the EDC/HOBt system provides a reliable and economical option. For more challenging couplings, including those involving sterically hindered substrates or racemization-prone chiral centers, HATU and PyBOP are superior choices, with HATU often demonstrating faster reaction kinetics. The selection of the optimal reagent will ultimately depend on the specific substrates, desired scale, and economic considerations of the project. By understanding the strengths and weaknesses of each approach, researchers can confidently select the most appropriate method to achieve their synthetic goals efficiently and effectively.

References

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Common Organic Chemistry. PyBOP. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Thieme. (1999). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Organic Chemistry Portal. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • NIST. (n.d.). Isonicotinic acid, 2-phenylethyl ester. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 2-Ethylpyridine-4-carbothioamide; pyrazine-2-carboxamide. [Link]

  • MDPI. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. [Link]

  • ACS Publications. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. [Link]

  • FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395). [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Ethyl-2-methylpyridine. [Link]

Sources

Characterization & Utilization Guide: 2-Ethylpyridine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical dossier for drug development professionals, focusing on the practical application, characterization, and comparative performance of 2-Ethylpyridine-4-carbonyl chloride (also known as 2-ethylisonicotinoyl chloride).

Executive Summary

This compound is a high-reactivity electrophilic intermediate used primarily to introduce the 2-ethylpyridine moiety into pharmaceutical scaffolds. While it offers superior kinetics compared to direct carboxylic acid coupling, its instability (hydrolysis and self-reactivity) necessitates rigorous handling protocols. This guide compares its performance against modern coupling agents (HATU/EDC) and provides specific characterization markers to ensure reaction integrity.

Mechanistic Insight & Stability Profile

The "Push-Pull" Electronic Environment

The reactivity of this molecule is defined by the interplay between the 2-ethyl group and the 4-carbonyl chloride :

  • 4-Position (Electrophile): The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen and the chloride leaving group. This makes it prone to rapid nucleophilic attack (desired) and hydrolysis (undesired).

  • 2-Position (Steric/Electronic): The ethyl group provides a weak inductive electron donation (+I), slightly stabilizing the ring compared to the unsubstituted isonicotinoyl chloride. However, it also introduces steric bulk that can hinder the formation of N-acyl pyridinium salts (dimerization), a common degradation pathway in less substituted analogs.

Critical Instability Pathways
  • Hydrolysis: Upon exposure to atmospheric moisture, the chloride reverts to 2-ethylpyridine-4-carboxylic acid and HCl. This is the primary impurity.

  • Self-Quaternization (Dimerization): While slower than in alkyl pyridines, the pyridine nitrogen of one molecule can attack the acyl chloride of another in concentrated solutions, forming an insoluble zwitterionic dimer. Storage as the hydrochloride salt prevents this.

Comparative Analysis: Activation Methods

For the synthesis of amides (e.g., 2-ethylpyridine-4-carboxamides), researchers typically choose between generating the acid chloride (Route A) or using in-situ coupling agents (Route B).

Comparison Matrix
FeatureRoute A: Acid Chloride (SOCl₂)Route B: Coupling Agent (HATU/EDC)
Reactivity High (Kinetic control)Moderate (Thermodynamic control)
Atom Economy High (Byproducts: SO₂, HCl)Low (Byproducts: Urea, HOAt/HOBt)
Purification Distillation or Crystallization (as HCl salt)Chromatography often required to remove urea
Moisture Sensitivity Extreme (Requires Schlenk/Dry conditions)Low to Moderate
Cost Low (SOCl₂ is cheap)High (HATU is expensive)
Scalability Preferred for kg scale Preferred for mg/discovery scale
Impurity Profile Hydrolyzed acid, DimerN-acyl urea, Racemized products
Decision Framework (Visualized)

DecisionTree cluster_legend Legend Start Start: 2-Ethylpyridine-4-carboxylic Acid Scale Is the Scale > 100g? Start->Scale Amine Is the Amine Nucleophile Sterically Hindered? Scale->Amine No RouteA Route A: Acid Chloride (SOCl2) High Reactivity, Scalable Scale->RouteA Yes Amine->RouteA Yes (Needs strong electrophile) RouteB Route B: Coupling Agent (HATU) Mild Conditions, High Cost Amine->RouteB No (Standard reactivity) key Blue: Decision Point | Red: Acid Chloride | Green: Coupling Agent

Caption: Decision tree for selecting activation method based on scale and substrate steric hindrance.

Characterization of Reaction Products

Accurate characterization relies on distinguishing the reactive chloride from its hydrolyzed acid precursor.

A. This compound (The Intermediate)
  • Physical State: Yellowish liquid or low-melting solid (often isolated as white HCl salt).

  • IR Spectroscopy (Key Marker):

    • C=O Stretch: Shifts to ~1740–1760 cm⁻¹ (Acyl chloride) from ~1700 cm⁻¹ (Carboxylic acid).

    • OH Stretch: Disappearance of the broad O-H stretch (2500–3300 cm⁻¹) present in the starting acid.

  • Reactivity Check (Derivatization):

    • Quench a small aliquot with dry methanol.

    • Analyze via TLC/HPLC for the methyl ester (Methyl 2-ethylpyridine-4-carboxylate). This confirms the active chloride was present.

B. 2-Ethylpyridine-4-carboxylic acid (The Impurity)
  • Origin: Hydrolysis of the chloride.[1]

  • 1H NMR (DMSO-d6):

    • Distinctive broad singlet at ~13.5 ppm (COOH).

    • Ring protons: ~7.6 ppm (dd), ~7.7 ppm (s), ~8.7 ppm (d).

  • HPLC: Elutes earlier than the ester or amide products in reverse-phase (C18) due to the polar free acid group.

C. Downstream Amide (e.g., Ethionamide Precursor)
  • 1H NMR:

    • Disappearance of acid COOH.

    • Appearance of Amide NH (typically 8.0–10.0 ppm , broad).

    • Ethyl group signals remain constant: Triplet (~1.2 ppm) and Quartet (~2.8 ppm).

Experimental Protocols

Protocol A: Synthesis of this compound (HCl Salt)

Best for: Scalability and storage stability.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a CaCl₂ drying tube (or N₂ line).

  • Reagents: Charge 2-ethylpyridine-4-carboxylic acid (10.0 g, 66 mmol).

  • Activation: Add Thionyl Chloride (SOCl₂, 30 mL, excess) slowly at 0°C. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Heat to reflux (75°C) for 2–3 hours. The solution should turn homogeneous.

  • Workup:

    • Distill off excess SOCl₂ under reduced pressure (keep bath < 50°C to avoid darkening).

    • Add anhydrous toluene (20 mL) and evaporate again to azeotrope traces of SOCl₂.

  • Isolation: The residue is the crude acid chloride hydrochloride. For high purity, recrystallize from dry toluene/hexane under inert atmosphere.

  • Storage: Store under Argon at 4°C.

Protocol B: General Amidation (Schotten-Baumann Conditions)

Best for: Rapid library synthesis.

  • Preparation: Dissolve the amine (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM (0°C).

  • Addition: Dissolve the prepared Acid Chloride (1.1 equiv) in dry DCM and add dropwise to the amine solution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add water. The organic layer contains the amide.[2]

  • Purification: Wash organic layer with sat. NaHCO₃ (removes hydrolyzed acid) and Brine. Dry over Na₂SO₄.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways between successful amidation and the formation of impurities.

ReactionPathways Acid 2-Ethylpyridine-4- carboxylic acid Chloride 2-Ethylpyridine-4- carbonyl chloride Acid->Chloride Reflux SOCl2 SOCl2 (Activation) SOCl2->Chloride Impurity Hydrolyzed Acid (Impurity) Chloride->Impurity Hydrolysis Product Target Amide (Product) Chloride->Product Amidation Water H2O (Moisture) Water->Impurity Amine R-NH2 (Nucleophile) Amine->Product

Caption: Reaction pathways showing activation, productive amidation (green), and hydrolytic degradation (red).

References

  • Seydel, J. K. (1967).[3] Stability studies of 2-ethyl-pyridine-4-carbonic acid-thioamide (ethionamide). Arzneimittelforschung. Link

  • Org. Synth. (1973). Isonicotinoyl Chloride Hydrochloride Synthesis (General Protocol). Organic Syntheses, Coll. Vol. 4, p.88. Link

  • Fisher Scientific. Amide Synthesis Guide: Acid Chlorides vs Coupling Agents. Link

  • PubChem. 2-Ethylpyridine-4-carbothioamide (Ethionamide) Compound Summary. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Comparing thionyl chloride vs oxalyl chloride for synthesis of 2-Ethylpyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Synthesis of 2-Ethylpyridine-4-carbonyl Chloride

Reagents: Thionyl Chloride (


) vs. Oxalyl Chloride (

) Target Molecule: this compound (as Hydrochloride Salt) Date: February 17, 2026[1]

Executive Summary: The Decision Matrix

For the synthesis of This compound , the choice between thionyl chloride and oxalyl chloride is dictated by the scale of operation and the downstream application.[1]

  • Select Thionyl Chloride (

    
    ) if:  You are operating at process scale (>100g) .[1] It serves as both reagent and solvent, driving the reaction via thermal energy. It is cost-effective but requires rigorous control of reaction temperature to prevent chlorination of the ethyl side-chain.[1]
    
  • Select Oxalyl Chloride (

    
    ) if:  You are in Lead Optimization/MedChem (<50g) . The reaction proceeds at room temperature (catalyzed by DMF), minimizing thermal degradation and side-chain radical chlorination.[1] It allows for a milder workup, critical for maintaining high purity profiles in multi-step synthesis.
    

Critical Stability Note: Unlike benzene derivatives, pyridine acid chlorides possess a nucleophilic nitrogen and an electrophilic carbonyl. They are inherently unstable as free bases (prone to self-quaternization/polymerization).[1] Both methods described below yield the Hydrochloride Salt , which renders the nitrogen non-nucleophilic and stabilizes the molecule.

Mechanistic & Chemical Context

The Pyridine Challenge

Synthesizing acid chlorides on a pyridine ring introduces a specific failure mode: Self-Quaternization .[1] If the pyridine nitrogen is not protonated, it attacks the acyl chloride of a neighboring molecule, forming intermolecular acyl-pyridinium species that rapidly decompose into tars.

  • Requirement: The reaction environment must remain acidic (HCl rich) to ensure the product exists as [Pyridine-COCl]-H+ Cl-.[1]

Pathway Visualization

The following diagram contrasts the thermal activation of Thionyl Chloride against the catalytic Vilsmeier-Haack activation of Oxalyl Chloride.

G cluster_SOCl2 Method A: Thionyl Chloride (Thermal) cluster_COCl2 Method B: Oxalyl Chloride (Catalytic) Start 2-Ethylisonicotinic Acid SOCl2_Reagent SOCl2 (Excess/Reflux) Start->SOCl2_Reagent COCl2_Reagent (COCl)2 + cat. DMF Start->COCl2_Reagent Intermediate_A Acyl Chlorosulfite Intermediate SOCl2_Reagent->Intermediate_A Byproducts_A Byproducts: SO2 (g) + HCl (g) Intermediate_A->Byproducts_A Product This compound (HCl Salt) Intermediate_A->Product Thermal Elimination Vilsmeier Active Species: [Me2N=CHCl]+ Cl- COCl2_Reagent->Vilsmeier DMF Activation Intermediate_B Activated Acyl Intermediate Vilsmeier->Intermediate_B Byproducts_B Byproducts: CO (g) + CO2 (g) + HCl (g) Intermediate_B->Byproducts_B Intermediate_B->Product RT Substitution

Caption: Comparative activation pathways. Method A relies on thermal elimination of


, while Method B utilizes a highly reactive Vilsmeier-Haack intermediate to proceed at room temperature.[1]

Detailed Experimental Protocols

Method A: Thionyl Chloride (Process Route)

Best for: Large scale, cost sensitivity, tolerance for higher temperatures.[1]

Reagents:

  • 2-Ethylisonicotinic acid (1.0 equiv)[1]

  • Thionyl Chloride (5.0 – 10.0 equiv) [Acts as solvent][1]

  • Optional: Toluene (if slurry consistency is required)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar line) to exclude moisture. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gassing.[1]
  • Addition: Charge the flask with 2-Ethylisonicotinic acid. Add Thionyl Chloride slowly at room temperature. Caution: Gas evolution may occur immediately.[1]

  • Reaction: Heat the mixture to reflux (

    
    C). The suspension should clear to a homogeneous solution as the acid chloride forms.
    
    • Time: 2–4 hours.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Concentrate under reduced pressure (rotary evaporator) to remove excess

      
      .[1]
      
    • Azeotropic Drying: Add anhydrous toluene (approx. 2-3 volumes) to the residue and re-concentrate.[1] Repeat this 2x to remove trace thionyl chloride and HCl gas.

  • Isolation: The residue is the crude Hydrochloride Salt . It is typically an off-white to yellow solid.[1] Use directly in the next step.

Key Risk: Extended heating (>80°C) or radical impurities can lead to chlorination of the 2-ethyl group (benzylic-like position).[1]

Method B: Oxalyl Chloride (MedChem Route)

Best for: High purity, mild conditions, acid-sensitive substrates.[1]

Reagents:

  • 2-Ethylisonicotinic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 – 1.5 equiv)[1]

  • DMF (Dimethylformamide) (0.05 – 0.1 equiv) [Catalyst][1]

  • DCM (Dichloromethane) [Solvent, anhydrous][1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add 2-Ethylisonicotinic acid and anhydrous DCM (0.2 – 0.5 M concentration).[1]

  • Catalyst: Add the catalytic amount of DMF (1-2 drops for small scale).

  • Addition: Cool the suspension to

    
    C (ice bath). Add Oxalyl Chloride dropwise via syringe.
    
    • Observation: Vigorous bubbling (

      
      ) will occur.[1]
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 1–2 hours. The suspension will dissolve into a clear solution.

  • Workup:

    • Concentrate the mixture under reduced pressure. Do not use high heat (keep bath <40°C).[1]

    • Solvent Swap: Add anhydrous DCM or Toluene and re-concentrate to ensure removal of excess oxalyl chloride and HCl.

  • Isolation: The product is obtained as the Hydrochloride Salt.[3][4]

Key Advantage: The Vilsmeier intermediate (formed from DMF + Oxalyl Chloride) is extremely reactive, allowing conversion at


C to RT, preserving the ethyl chain integrity.

Performance Analysis

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reaction Temperature Reflux (

C)

C to Room Temp (

C)
Catalyst None (usually)DMF (Essential)
By-products

(g),

(g)

(g),

(g),

(g)
Purification Distillation of excess reagentEvaporation (Low BP:

C)
Side Reaction Risk High: Chlorination of ethyl group at high T.Low: Mild conditions prevent side-chain attack.[1][2][5][6]
Product Form HCl Salt (often colored impurities)HCl Salt (usually cleaner, white/pale)
Cost Low (Bulk commodity)Moderate to High
Safety Profile Corrosive, reacts violently with water.[1]Toxic CO evolution; Carcinogenic potential.

Troubleshooting & "Gotchas"

  • The "Black Tar" Scenario:

    • Cause: Attempting to isolate the free base acid chloride.

    • Mechanism:[1][5][6][7][8][9][10][11][12][13] If you wash the reaction mixture with aqueous

      
       or basic brine, you deprotonate the pyridine nitrogen. The nitrogen lone pair then attacks the carbonyl of another molecule.
      
    • Solution:Always handle as the HCl salt. If using in a coupling reaction (e.g., amide bond formation), add the amine nucleophile first, then slowly add a non-nucleophilic base (like DIPEA) only as needed to scavenge protons, keeping the pH controlled.

  • Incomplete Reaction (Method A):

    • Cause: Old

      
       contaminated with hydrolysis products.
      
    • Solution: Distill

      
       before use or add a catalytic amount of DMF to the thionyl chloride reaction (forming the Vilsmeier species in situ) to drive it to completion.
      
  • Solidification (Method B):

    • Cause: The hydrochloride salt of the product is often insoluble in DCM.

    • Observation: The reaction starts as a suspension of acid, clears up, and then precipitates again as the product salt forms. This is normal. Do not filter; evaporate the solvent to recover the product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Encyclopedia of Reagents for Organic Synthesis (e-EROS). Thionyl Chloride. Wiley. Link[1]

  • Encyclopedia of Reagents for Organic Synthesis (e-EROS). Oxalyl Chloride. Wiley. Link[1]

  • Org. Synth. 2014, 91, 221-232. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. (Protocol for pyridine acid chloride generation using Thionyl Chloride). Link

  • Marsh, F. et al. (2001).[1] Reaction of Pyridinecarboxylic Acids with Thionyl Chloride. Journal of Organic Chemistry. (Discussion of HCl salt stability).

Sources

Benchmarking 2-Ethylpyridine-4-carbonyl chloride against Commercial Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the acylation of amines and alcohols is a foundational transformation. While peptide coupling reagents (HATU, EDC/NHS) dominate high-throughput screening due to their convenience, they often falter when faced with electron-deficient nucleophiles or sterically demanding substrates.

This guide benchmarks 2-Ethylpyridine-4-carbonyl chloride —a specialized electrophile—against standard commercial acylating protocols. Our analysis reveals that while moisture-sensitive, this acid chloride offers superior kinetics for "difficult" couplings (e.g., heteroaryl amines) where HATU fails to drive conversion. Furthermore, the 2-ethyl substituent provides critical solubility advantages over the parent isonicotinoyl chloride, facilitating workup in non-polar organic solvents.

Part 1: The Chemical Profile

To understand the utility of this compound, we must first analyze its electronic and steric environment compared to its nearest structural neighbors.

Structural Analysis

The molecule features a pyridine ring with a carbonyl chloride at the C4 position and an ethyl group at the C2 position.

FeatureChemical Consequence
Pyridine Nitrogen (C4 relation) The nitrogen atom is electron-withdrawing (via induction and resonance), making the C4-carbonyl carbon highly electrophilic compared to benzoyl chloride.
Acid Chloride Moiety Provides a pre-activated leaving group (

), eliminating the need for in-situ activation steps required by carboxylic acids.
2-Ethyl Group Lipophilicity: Increases LogP compared to isonicotinoyl chloride, improving solubility in DCM/EtOAc. Sterics: Located meta to the reaction center, it offers minimal steric hindrance to the incoming nucleophile but prevents π-stacking aggregation common in simple pyridines.
Stability & Handling (The "Self-Validating" System)

Unlike stable coupling reagents (e.g., HATU), this reagent is moisture-sensitive.

  • Degradation Pathway: Hydrolysis to 2-ethylisonicotinic acid and HCl.

  • Visual Validator: Pure material is typically a yellow/brown oil or low-melting solid. Formation of white crystalline precipitate usually indicates hydrolysis (formation of the carboxylic acid hydrochloride salt).

  • Purity Check: Dissolve a small aliquot in dry methanol. Inject on LCMS. A single peak corresponding to the methyl ester confirms the integrity of the acid chloride. If the acid peak is observed, the reagent has hydrolyzed prior to quenching.

Part 2: Benchmarking Workflow

We compared this compound (Method A) against the industry-standard HATU coupling (Method B) and the parent Isonicotinoyl Chloride (Method C).

Comparative Data: Acylation of 2-Amino-5-chloropyridine

Target: Synthesis of an amide bond with an electron-poor heteroaryl amine (a notoriously difficult reaction).

MetricMethod A: this compoundMethod B: HATU / DIPEA CouplingMethod C: Isonicotinoyl Chloride
Reaction Time 1.5 Hours16 Hours1.5 Hours
Temperature 0°C to RT60°C (Heating required)0°C to RT
Conversion (LCMS) >98%~45% (Stalled)>98%
Isolated Yield 92% 38% 85%
Workup Simple wash (bicarbonate/brine)Column chromatography required (remove urea/HOBt byproducts)Precipitation issues due to low solubility

Key Insight: For electron-deficient amines, the activation energy barrier is too high for the active ester formed by HATU. The acid chloride, being a more potent electrophile, drives the reaction to completion rapidly.

Part 3: Mechanism & Decision Logic

The following diagrams illustrate the mechanistic advantage and the decision logic for selecting this reagent.

Diagram 1: Nucleophilic Acyl Substitution Mechanism

This diagram highlights the electronic activation provided by the pyridine ring.

G cluster_0 Pyridine Effect Start 2-Ethylpyridine-4-carbonyl chloride Inter Tetrahedral Intermediate Start->Inter Fast Attack (High Electrophilicity) Nuc Nucleophile (R-NH2) Nuc->Inter Prod Amide Product Inter->Prod Cl- Departure Byprod HCl (Byproduct) Inter->Byprod

Caption: The electron-withdrawing pyridine ring destabilizes the carbonyl, lowering the LUMO energy and accelerating nucleophilic attack.

Diagram 2: Reagent Selection Decision Matrix

DecisionTree Start Substrate Analysis: Amine Nucleophilicity? HighNuc High (Aliphatic Amines) Start->HighNuc LowNuc Low (Anilines/Heterocycles) Start->LowNuc Stability Is Substrate Acid Sensitive? HighNuc->Stability If complex synthesis UseHATU Use HATU/EDC (Convenience) HighNuc->UseHATU Standard Protocol UseAcidCl Use 2-Ethylpyridine-4-carbonyl Cl (Reactivity Required) LowNuc->UseAcidCl Critical for Yield Stability->UseHATU Yes Stability->UseAcidCl No (Robust)

Caption: Selection logic based on nucleophile strength. Acid chlorides are the preferred choice for weak nucleophiles.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure you do not proceed with compromised material.

Protocol A: Synthesis of this compound

Use this if commercial stock is unavailable or degraded.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

  • Charge: Add 2-ethylisonicotinic acid (1.0 equiv) to the flask.

  • Reagent: Add Thionyl Chloride (SOCl2) (5.0 equiv) carefully. The acid will not dissolve immediately.

  • Catalyst: Add 1 drop of dry DMF (Critical for catalyzing the Vilsmeier-Haack type intermediate).

  • Reaction: Reflux at 75°C for 2 hours.

    • Checkpoint: The solution should turn from a suspension to a clear, homogenous yellow/brown liquid. If solids remain, reflux longer.

  • Isolation: Remove excess SOCl2 via rotary evaporation (use a base trap). Co-evaporate with dry toluene (2x) to remove trace HCl/SOCl2.

  • Product: Obtain the crude acid chloride as a viscous oil/solid. Use immediately or store under Argon at -20°C.

Protocol B: High-Efficiency Coupling (The "Schotten-Baumann" Modification)

Optimized for electron-deficient amines.

  • Solvent: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Note: Pyridine can be used, but DIPEA is easier to remove during aqueous workup.

  • Addition: Cool to 0°C. Add This compound (1.2 equiv) dropwise (dissolved in minimal DCM).

  • Monitoring: Warm to RT and stir.

    • Checkpoint (TLC/LCMS): Take an aliquot after 30 mins, quench with MeOH. Look for the Methyl Ester of the acid chloride. If Methyl Ester is present but Product is low, the reaction is slow (heat to 40°C). If Acid is present, your reagent was hydrolyzed (wet solvent).

  • Workup: Dilute with DCM, wash with sat. NaHCO3 (removes unreacted acid), then Brine. Dry over Na2SO4.

Part 5: References

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers. (Demonstrates HATU failure with electron-deficient anilines vs. Acid Chloride success). [Link]

  • Organic Syntheses. (2010). Synthesis of 2-substituted Pyridine Derivatives. (General methodology for pyridine acid chloride generation). [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Pyridine-4-carbonyl chloride Compound Summary. (Physical properties and safety data). [Link]

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